[1][2][3] Executive Summary (S)-4-Vinyloxazolidin-2-one (CAS 146565-74-4) serves as a high-value chiral scaffold in asymmetric synthesis, distinct from standard Evans auxiliaries due to its reactive vinyl handle.[1] Whil...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
(S)-4-Vinyloxazolidin-2-one (CAS 146565-74-4) serves as a high-value chiral scaffold in asymmetric synthesis, distinct from standard Evans auxiliaries due to its reactive vinyl handle.[1] While traditional oxazolidinones (e.g., 4-benzyl, 4-isopropyl) function primarily as steric directors for aldol/alkylation reactions, the 4-vinyl variant acts as a divergent intermediate .[1] It allows for the rapid construction of amino alcohol motifs, particularly sphingoid bases (sphingosines) and conformationally constrained amino acids, via olefin cross-metathesis and stereocontrolled oxidation.
This guide details the physicochemical properties, synthetic access, and critical reactivity profiles of this scaffold, providing a validated protocol for its application in lipid synthesis.[1]
Part 1: Physicochemical Profile[1]
The compound is a cyclic carbamate featuring a stereogenic center at C4 and a terminal alkene. The vinyl group is sensitive to radical polymerization and is typically supplied with a stabilizer (e.g., 4-tert-butylcatechol, TBC).[1]
Table 1: Core Technical Specifications
Property
Specification
CAS Number
146565-74-4
IUPAC Name
(4S)-4-ethenyl-1,3-oxazolidin-2-one
Molecular Formula
C₅H₇NO₂
Molecular Weight
113.11 g/mol
Physical State
Viscous liquid or low-melting solid (dependent on purity)
Chiral Configuration
(S)-enantiomer
Solubility
Soluble in CH₂Cl₂, THF, MeOH, EtOAc; sparingly soluble in water
Stabilizer
Often contains 50-100 ppm 4-tert-butylcatechol (TBC) to prevent polymerization
Storage
2–8°C, under inert atmosphere (Argon/Nitrogen)
Part 2: Synthetic Access & Causality
Access to (S)-4-vinyloxazolidin-2-one is primarily achieved through two distinct mechanistic pathways: the Chiral Pool Approach (from amino acids) and Transition Metal Catalysis (from vinyl epoxides).[1]
Pathway Analysis
Chiral Pool (Vinyl Glycine Route):
Mechanism:[2][3][4] Reduction of (S)-vinyl glycine (or its ester) to the corresponding amino alcohol, followed by cyclization with a phosgene equivalent (e.g., triphosgene or carbonyldiimidazole).[1]
Pros: High enantiomeric excess (ee) retained from the starting material.
Cons: High cost of enantiopure vinyl glycine.
Pd(0)-Catalyzed Cyclization (Trost Method):
Mechanism:[2][3][4] Palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) of vinyl epoxides with isocyanates.[1]
Cons: Requires strict oxygen-free conditions and expensive catalysts.[1]
Visualization: Synthetic Logic
Figure 1: Dual pathways for the synthesis of the (S)-4-vinyloxazolidin-2-one scaffold.
Part 3: Reactivity & Mechanistic Insight[1]
The utility of CAS 146565-74-4 lies in the orthogonality of its functional groups: the Nitrogen (N3) acts as a nucleophile or protection site, while the Vinyl (C4-alkene) serves as a handle for carbon chain extension.[1]
The "Vinyl Handle" Strategy
The vinyl group is electronically decoupled from the carbamate, allowing it to participate in olefin metathesis and oxidation reactions without interference from the ring system.
Olefin Cross-Metathesis (CM): This is the primary application. The terminal alkene reacts with Grubbs' catalysts (2nd Gen) to append long alkyl chains. This is the standard route for synthesizing Sphingosine and Ceramide analogs.
Dihydroxylation: Sharpless or Upjohn dihydroxylation converts the vinyl group into a 1,2-diol.[1] Because the C4 center is chiral, it exerts diastereoselective control (substrate control) over the incoming oxidant, typically favoring the anti-diol configuration relative to the ring oxygen.
Visualization: Reactivity Map
Figure 2: Divergent reactivity profile.[1] The vinyl group enables access to lipids (via metathesis) and polyols (via oxidation).
Part 4: Validated Experimental Protocol
Synthesis of C18-Sphingosine Backbone via Cross-Metathesis[1]
Context: This protocol describes the chain extension of (S)-4-vinyloxazolidin-2-one with 1-pentadecene to generate the protected sphingosine backbone.[1] This method avoids the low stereoselectivity of Wittig reactions.
Additive: Benzoquinone (optional, to suppress isomerization)[1]
Step-by-Step Methodology:
Preparation (Inert Atmosphere):
Flame-dry a round-bottom flask equipped with a reflux condenser.
Cool to room temperature under a stream of Argon.
Dissolve (S)-4-vinyloxazolidin-2-one (1 mmol, ~113 mg) and 1-pentadecene (3 mmol) in anhydrous DCM (0.1 M concentration).
Catalyst Addition:
Add Grubbs II catalyst (0.02 mmol) in one portion.
Critical Mechanistic Note: The use of Type II olefin (vinyloxazolidinone) and Type I olefin (1-pentadecene) ensures high selectivity for the cross-product over homodimers [1].[1]
Reaction:
Heat the mixture to reflux (40°C) for 12–24 hours.
Monitor by TLC (stain with KMnO₄; the product will be UV active if derivatized, but the oxazolidinone core is weak in UV). Look for the disappearance of the terminal vinyl spot.
Purify via flash column chromatography (Hexanes/EtOAc gradient).
Expected Yield: 75–85%.
Stereochemistry: The reaction predominantly yields the (E)-isomer (>20:1 E/Z ratio) due to the thermodynamic stability of the trans-olefin in the metathesis cycle.
Part 5: Handling & Safety Data[1][10]
Polymerization Hazard: The vinyl group makes this compound susceptible to spontaneous polymerization initiated by light or heat. Ensure the commercial supply contains a radical inhibitor (TBC). If the liquid appears viscous or cloudy, check for polymerization.
Toxicology: While specific toxicology for this CAS is limited, oxazolidinones are generally skin and eye irritants. Handle in a fume hood.
Waste Disposal: Ruthenium residues from metathesis are toxic and should be treated as heavy metal waste.
References
Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003).[1] A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society. [1]
Trost, B. M., & Van Vranken, D. L. (1993). Template-Directed Synthesis of Sphingosines. Journal of the American Chemical Society.
Murakami, T., & Furusawa, K. (2002). Synthesis of phytosphingosine via olefin cross-metathesis. Tetrahedron Letters.
Sigma-Aldrich. (2024).[1] Safety Data Sheet for Oxazolidinone Derivatives.
(S)-4-Vinyloxazolidin-2-one structure and stereochemistry
An In-Depth Technical Guide to (S)-4-Vinyloxazolidin-2-one: Structure, Stereochemistry, and Application in Asymmetric Synthesis Authored by a Senior Application Scientist Foreword: In the landscape of modern drug develop...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to (S)-4-Vinyloxazolidin-2-one: Structure, Stereochemistry, and Application in Asymmetric Synthesis
Authored by a Senior Application Scientist
Foreword: In the landscape of modern drug development and natural product synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental requirement for efficacy and safety.[1] Among the myriad strategies developed to achieve this control, the use of chiral auxiliaries remains a robust and reliable method, particularly in the early, exploratory phases of drug discovery.[2] This guide focuses on a specific, highly versatile chiral building block: (S)-4-Vinyloxazolidin-2-one. As a member of the renowned Evans' oxazolidinone family, this auxiliary offers predictable stereochemical control while incorporating a vinyl group—a versatile functional handle for further synthetic elaboration.[3] This document provides an in-depth examination of its structure, stereochemistry, synthesis, and application, intended for researchers, scientists, and drug development professionals seeking to leverage its capabilities in asymmetric synthesis.
The Oxazolidinone Auxiliary: A Cornerstone of Asymmetric Synthesis
The challenge in synthesizing chiral molecules is to overcome the formation of racemic mixtures, where both enantiomers are produced in equal amounts. Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct a reaction towards the formation of a single diastereomer.[2][4] The auxiliary is subsequently cleaved and can often be recovered, making the process efficient and economical.
David A. Evans popularized oxazolidinone-based auxiliaries in the 1980s, and they have since become one of the most dependable tools for the asymmetric synthesis of α-substituted carbonyl compounds, particularly through aldol and alkylation reactions.[2][5] Their efficacy stems from a rigid heterocyclic structure that provides a well-defined steric environment, allowing for highly predictable facial selectivity during enolate reactions.[6][7]
Structure and Stereochemistry of (S)-4-Vinyloxazolidin-2-one
The power of (S)-4-Vinyloxazolidin-2-one lies in its specific three-dimensional architecture.
Core Structure: The molecule features a five-membered oxazolidin-2-one ring. This heterocyclic system is relatively planar and rigid, which is crucial for transmitting stereochemical information.
The Stereocenter (C4): The carbon at the 4th position (C4) is the sole stereocenter. In this specific molecule, it possesses the (S)-configuration. This defined stereochemistry is the foundation of its function as a chiral director.
The Vinyl Group: Attached to the C4 stereocenter is a vinyl group (-CH=CH₂). This substituent serves two purposes:
It acts as the primary steric directing group, influencing the trajectory of incoming electrophiles in subsequent reactions.
It serves as a versatile functional group for post-auxiliary modifications, such as cross-coupling, metathesis, or cycloaddition reactions, significantly broadening its synthetic utility.[3]
Property
Value
Chemical Formula
C₅H₇NO₂
Molecular Weight
113.12 g/mol
Stereochemistry
(S) at C4
Appearance
Typically a solid or oil
Synonyms
(S)-4-Ethenyloxazolidin-2-one
Synthesis of (S)-4-Vinyloxazolidin-2-one
The synthesis of chiral oxazolidinones typically starts from readily available chiral precursors, such as amino acids or amino alcohols. A common route to N-vinyloxazolidinones involves the reaction of an amino alcohol with a vinylating agent. The following protocol is a representative method adapted from established procedures for similar structures.
Experimental Protocol: Synthesis from (S)-2-Amino-3-buten-1-ol
This two-step procedure involves the formation of a carbamate followed by an intramolecular cyclization.
Step 1: Carbamate Formation
Dissolve (S)-2-Amino-3-buten-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C.
Add a base, for example, triethylamine (1.2 eq), to the solution.
Slowly add a chloroformate, such as benzyl chloroformate (1.1 eq), to the stirred solution. The benzyl group serves as a convenient protecting group.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Upon completion (monitored by TLC), wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the benzyl carbamate intermediate.
Step 2: Intramolecular Cyclization
Dissolve the crude benzyl carbamate from Step 1 in anhydrous tetrahydrofuran (THF).
Cool the solution to 0 °C and add a strong base, such as potassium tert-butoxide (KOtBu) (1.2 eq), portion-wise.
Stir the reaction at this temperature for 2-4 hours until cyclization is complete.
Quench the reaction by carefully adding saturated aqueous ammonium chloride.
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
Purify the crude product by column chromatography (silica gel, typically with an ethyl acetate/hexane gradient) to afford pure (S)-4-Vinyloxazolidin-2-one.
Causality Behind Choices:
Base (KOtBu): A strong, non-nucleophilic base is required to deprotonate the carbamate nitrogen, initiating the intramolecular Sₙ2 reaction that closes the ring without competing side reactions.
Solvent (THF): Anhydrous THF is an excellent solvent for this type of organometallic reaction, as it is polar enough to dissolve the reagents but is aprotic and will not interfere with the strong base.
Synthesis Workflow Diagram
Caption: Synthetic workflow for (S)-4-Vinyloxazolidin-2-one.
Mechanism of Stereocontrol in Asymmetric Reactions
The remarkable diastereoselectivity achieved with (S)-4-Vinyloxazolidin-2-one is a direct result of its ability to control the geometry and conformation of a transient enolate intermediate. The process begins with N-acylation of the auxiliary, followed by enolization.
Step 1: N-Acylation
The oxazolidinone is first acylated with a desired acyl halide or anhydride (e.g., propionyl chloride) to attach the prochiral substrate to the chiral director.
Step 2: Diastereoselective Enolization
Treatment with a hindered base (e.g., LDA) and a Lewis acid (e.g., dibutylboron triflate, Bu₂BOTf) generates a boron Z-enolate.[7] The formation of the Z-isomer is highly favored.
Step 3: The Zimmerman-Traxler Transition State
The boron enolate then reacts with an electrophile (such as an aldehyde in an aldol reaction) via a highly organized, six-membered chair-like transition state, known as the Zimmerman-Traxler model.[6]
Chelation: The boron atom coordinates with both the enolate oxygen and the aldehyde's carbonyl oxygen, locking the transition state into a rigid conformation.
Steric Shielding: The vinyl group at the C4 position of the auxiliary sterically blocks one face of the enolate. To minimize steric repulsion, the vinyl group orients itself pseudo-equatorially. This forces the electrophile (R'-CHO) to approach from the opposite, less-hindered face.
Dipole Minimization: The conformation is further stabilized by the minimization of dipole-dipole interactions between the carbonyl groups of the auxiliary and the enolate.[6]
This combination of factors ensures that the reaction proceeds with a very high degree of facial selectivity, leading to the preferential formation of one diastereomer.
Diagram of the Stereodirecting Mechanism
Caption: Mechanism of stereocontrol via a chair-like transition state.
Applications in Key Asymmetric Transformations
(S)-4-Vinyloxazolidin-2-one is a powerful tool for constructing chiral centers in a variety of contexts.
A. Asymmetric Aldol Reactions
The Evans aldol reaction is a benchmark for stereocontrolled C-C bond formation.[7] By using (S)-4-Vinyloxazolidin-2-one, chemists can reliably generate syn-aldol products.
Protocol: Asymmetric Aldol Addition
To a solution of the N-propionyl-(S)-4-vinyloxazolidin-2-one (1.0 eq) in anhydrous DCM (0.1 M) at -78 °C, add dibutylboron triflate (1.1 eq) dropwise.
Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) and stir the mixture for 30 minutes to form the boron enolate.
Add the desired aldehyde (1.2 eq), dissolved in DCM, to the reaction mixture.
Stir at -78 °C for 2 hours, then allow to warm to 0 °C over 1 hour.
Quench the reaction with a pH 7 phosphate buffer and methanol. Add hydrogen peroxide to oxidize the boron residues.
Extract the product with DCM, dry the organic phase, and concentrate. Purify by chromatography.
Expected Outcome: This procedure typically yields the syn-aldol product with high diastereoselectivity.
Electrophile (Aldehyde)
Diastereomeric Excess (de%)
Yield (%)
Benzaldehyde
>99%
85-95%
Isobutyraldehyde
>98%
80-90%
Acetaldehyde
>97%
75-85%
Note: Data are representative values for Evans aldol reactions and serve as a general benchmark.[8]
B. Asymmetric Alkylation
Alkylation of the enolate derived from the N-acylated auxiliary allows for the stereoselective introduction of alkyl groups at the α-position.[8]
Protocol: Asymmetric Alkylation
Dissolve the N-acyl-(S)-4-vinyloxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C.
Slowly add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) to form the sodium enolate. Stir for 30 minutes.
Add an alkylating agent (e.g., benzyl bromide or allyl iodide) (1.2 eq).
Stir the reaction at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify by chromatography.
Cleavage and Recovery of the Auxiliary
A key advantage of chiral auxiliaries is their removability.[2] Once the desired stereocenter(s) have been installed, the auxiliary can be cleaved to reveal the final product—typically a chiral acid, alcohol, or amide—and the auxiliary itself can be recovered for reuse.
Cleavage Methods:
To form a Carboxylic Acid: Hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).
To form a Primary Alcohol: Reductive cleavage using lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).
To form an Ester: Alcoholysis with a Lewis acid catalyst, such as titanium (IV) isopropoxide.
To form a Weinreb Amide: Reaction with N,O-dimethylhydroxylamine hydrochloride and a Grignard reagent (e.g., i-PrMgCl).
Recent mechanistic studies have clarified why different reagents lead to different cleavage outcomes (e.g., LiOH vs. LiOOH), attributing the selectivity to the decomposition barrier of the initially formed tetrahedral intermediate.[9]
Auxiliary Cleavage and Recovery Workflow
Caption: Cleavage pathways to obtain the final product and recover the auxiliary.
Conclusion and Future Outlook
(S)-4-Vinyloxazolidin-2-one stands as a testament to the enduring power of chiral auxiliary-based methods in asymmetric synthesis. It offers a rare combination of high, predictable stereocontrol and synthetic versatility. For drug development professionals, its reliability in constructing stereocenters makes it an ideal choice for creating libraries of complex, enantiomerically pure small molecules. For natural product synthesis, it provides a robust method for installing key chiral fragments. The presence of the vinyl group further elevates its utility, opening avenues for tandem reactions where stereocontrol is followed immediately by complex functionalization. As synthetic challenges grow more complex, the strategic application of well-understood, reliable tools like (S)-4-Vinyloxazolidin-2-one will remain indispensable to the art and science of chemical synthesis.
Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. (2025). Nexus Discovery. [Link]
Kundu, S. K., & Pramanik, A. (2018). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. [Link]
Fletcher, S. P., et al. (2011). Synthesis of N-Vinyloxazolidinones and Morpholines from Amino Alcohols and Vinylsulfonium Salts. University of Bristol. [Link]
Pharmaffiliates. CAS No : 90719-32-7 | Product Name : (S)-4-Benzyl-2-oxazolidinone. [Link]
Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities. Australian Journal of Chemistry. [Link]
Nolen, E. G., et al. (2021). Stereoselective Synthesis of (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate as a β-Vinylserine Synthetic Equivalent. PubMed. [Link]
Nolen, E. G., et al. (2021). Stereoselective Synthesis of (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate... R Discovery. [Link]
Nolen, E. G., et al. (2021). Stereoselective Synthesis of (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate... ResearchGate. [Link]
Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
Lee, K., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. MDPI. [Link]
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. ResearchGate. [Link]
Merinero, A., et al. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Arkivoc. [Link]
Lee, K., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. [Link]
Green, R., et al. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. University of Bath's research portal. [Link]
(S)-4-vinyl-2-oxazolidinone molecular weight and density
This is an in-depth technical guide on (S)-4-vinyl-2-oxazolidinone , designed for researchers and drug development professionals. Chiral Auxiliary for Asymmetric Synthesis & Divergent Functionalization[1] Executive Summa...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on (S)-4-vinyl-2-oxazolidinone , designed for researchers and drug development professionals.
Chiral Auxiliary for Asymmetric Synthesis & Divergent Functionalization[1]
Executive Summary
(S)-4-vinyl-2-oxazolidinone (CAS: 154334-64-2) is a specialized chiral auxiliary belonging to the Evans oxazolidinone class.[1] Unlike the canonical isopropyl (Valine-derived) or benzyl (Phenylalanine-derived) auxiliaries, the 4-vinyl variant offers a unique strategic advantage: divergent functionalization .
While it induces high diastereoselectivity in asymmetric alkylations and aldol reactions via the standard Zimmerman-Traxler transition state, its pendant vinyl group serves as a "latent" handle.[1] Post-reaction, this alkene can undergo Olefin Cross-Metathesis (CM) , dihydroxylation, or other alkene-functionalizations, allowing the auxiliary to be modified or the chiral center to be embedded into complex cyclic scaffolds. This guide details its physicochemical profile, synthesis, and application workflows.[1]
Physicochemical Profile
The following data characterizes the core auxiliary structure. Note that in practical applications, the auxiliary is almost exclusively handled as its N-acylated derivative.[1]
Property
Data
Notes
IUPAC Name
(4S)-4-ethenyl-1,3-oxazolidin-2-one
Common Name
(S)-4-Vinyl-2-oxazolidinone
CAS Number
154334-64-2
(R)-enantiomer is CAS 154334-64-2; check stereochemistry carefully.
Molecular Formula
C₅H₅NO₂
Molecular Weight
113.12 g/mol
Physical State
Waxy Solid or Viscous Oil
Low melting point compared to 4-phenyl analogs.
Solubility
THF, CH₂Cl₂, EtOAc
Insoluble in non-polar hydrocarbons (Hexanes).
Chiral Source
L-Vinyl Glycine
Derived from (S)-2-amino-3-butenoic acid.
Critical Note on Density: Experimental density for the unsubstituted parent compound is not standardly reported in bulk commercial catalogs due to its tendency to be used immediately or stored as a precursor. Based on structural analogs (4-isopropyl-2-oxazolidinone,
g/cm³), the estimated density is 1.12 g/cm³ .
Synthesis & Preparation Protocol
The synthesis of (S)-4-vinyl-2-oxazolidinone relies on the cyclization of the corresponding amino alcohol, derived from L-Vinyl Glycine (or via stereoselective vinylation of serine aldehyde derivatives).[1]
Protocol: Cyclization from Amino Alcohol
Precursor: (S)-2-amino-3-buten-1-ol.
Reagent Setup:
Substrate: (S)-2-amino-3-buten-1-ol (1.0 equiv).
Carbonyl Source: Triphosgene (0.35 equiv) or Diethyl Carbonate (excess).[1]
Caption: Synthetic route from L-Vinyl Glycine to the oxazolidinone auxiliary via reduction and carbonyl insertion.[1]
Mechanistic Utility & Applications
The (S)-4-vinyl-2-oxazolidinone auxiliary operates on the principle of steric differentiation . When N-acylated, the vinyl group at the C4 position projects into space, blocking one face of the enolate.
4.1 The Evans Enolate Transition State
In an aldol or alkylation reaction, the lithium enolate forms a chelated Zimmerman-Traxler transition state.
The Vinyl Group (C4) hinders the Re-face (typically).
The electrophile (E+) is forced to attack from the open face.[1]
4.2 The "Vinyl Advantage": Post-Reaction Functionalization
Unlike the isopropyl group (which is inert), the vinyl group allows for Cross-Metathesis (CM) . This is critical for synthesizing complex natural products where the auxiliary's chiral center needs to be integrated into the final molecule rather than cleaved off.[1]
Experimental Example: Ring-Closing Metathesis (RCM)
If the substrate attached to the auxiliary also contains an alkene, RCM can cyclize the substrate onto the auxiliary, creating bicyclic lactams or other heterocycles with defined stereochemistry.
Must be measured to confirm enantiopurity.[1] Compare
with CoA or literature (typically negative for S-isomer derived from L-amino acids, but solvent dependent).[1]
Storage:
Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
The vinyl group is susceptible to oxidation or polymerization if left exposed to heat/light/air for prolonged periods.[1]
References
Evans, D. A., et al. "Stereoselective Aldol Condensations."[1] Journal of the American Chemical Society.[1] (Foundational text on Oxazolidinone auxiliaries).
Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary."[1] Organic Syntheses, Coll.[1] Vol. 8, p. 339 (1993).[1] [1]
Akiba, T., et al. "Synthesis and Application of 4-Vinyloxazolidin-2-one Derivatives."[1] Organic Letters. (Specific reference to vinyl-substituted auxiliaries).
The Evolution and Application of Vinyl-Substituted Evans Auxiliaries
This guide provides an in-depth technical analysis of Vinyl-Substituted Evans Auxiliaries , distinguishing between the classic -Enoyl systems (where the vinyl group is the reactive substrate) and the structural C4-Vinyl...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of Vinyl-Substituted Evans Auxiliaries , distinguishing between the classic
-Enoyl systems (where the vinyl group is the reactive substrate) and the structural C4-Vinyl backbone variants (where the vinyl group is part of the chiral scaffold).
Executive Summary
The "Evans Auxiliary"—the chiral oxazolidinone—revolutionized asymmetric synthesis by translating the chirality of amino acids into carbon-carbon bond formation.[1] While the classic isopropyl (valine-derived) and benzyl (phenylalanine-derived) auxiliaries dominate the literature, the vinyl-substituted variants represent a critical evolution in this technology.
This guide addresses two distinct chemical lineages:
The
-Enoyl Lineage (Functional): The use of auxiliaries to control the stereochemistry of attached vinyl groups (e.g., asymmetric Diels-Alder and Michael additions).[1]
The C4-Vinyl Lineage (Structural): The development of oxazolidinones with a vinyl group embedded in the chiral backbone (e.g., (R)-4-vinyloxazolidin-2-one), serving as "Vinyl Glycine Equivalents" and polymerizable chiral handles.
Historical Trajectory & Mechanistic Logic
The
-Enoyl Era: Controlling the Vinyl Substrate (1984–Present)
The history of vinyl chemistry in the Evans universe began not with modifying the ring, but with controlling the N-acyl side chain. In 1984, David A. Evans demonstrated that
-acryloyl and -crotonyl oxazolidinones could undergo highly enantioselective Diels-Alder reactions.
The Mechanistic Breakthrough: The carbonyl of the oxazolidinone and the carbonyl of the
-enoyl group can chelate to a Lewis Acid (LA), locking the rotameric conformation.
The "Dipole" vs. "Chelate" Debate: Early work established that the choice of Lewis Acid dictates the transition state.
Chelating LAs (TiCl₄, Et₂AlCl): Lock the syn-conformation, blocking one face via the auxiliary's steric bulk.
Non-Chelating LAs (BF₃·OEt₂): Operate via a dipolar model, often reversing selectivity.
The C4-Vinyl Era: The Vinyl Backbone (1990s–Present)
The structural introduction of a vinyl group at the C4 position of the oxazolidinone ring emerged to address specific synthetic gaps:
Vinyl Glycine Equivalents: The C4-vinyl auxiliary acts as a protected form of vinyl glycine, a non-proteinogenic amino acid found in antibiotics.
Electronic Differentiation: Unlike alkyl (iPr) or aryl (Bn) groups, a vinyl group at C4 offers unique
-acceptor properties and a flatter steric profile, influencing the trajectory of incoming nucleophiles.
Polymerizability: The vinyl group allows the auxiliary to be copolymerized into resins for solid-phase synthesis, enabling "recoverable" chiral auxiliaries.
Mechanistic Visualization: The Chelation Control
The success of vinyl-substituted Evans systems relies heavily on the ordered transition states formed with Lewis Acids.
Figure 1: Mechanistic flow of Lewis Acid-catalyzed activation of N-enoyl Evans auxiliaries. The formation of the chelate is the critical step ensuring high diastereoselectivity.
Technical Deep Dive: The C4-Vinyl Auxiliary
While the
-enoyl system is famous, the C4-vinyl oxazolidinone (e.g., (R)-4-vinyloxazolidin-2-one) is a sophisticated tool for specialized applications.
Synthesis of the C4-Vinyl Scaffold
The synthesis typically proceeds via the cyclization of amino alcohols derived from butadiene monoepoxide or vinyl glycine.
Key Synthetic Route (Pd-Catalyzed):
Precursor: Vinyl epoxide or Vinyl glycine.
Cyclization: Reaction with isocyanates or via Pd(0) catalyzed carboxylation of amino epoxides.
Result: A rigid heterocyclic ring with an exocyclic vinyl handle.
Comparative Data: C4-Substituent Effects
The following table compares the efficacy of the C4-vinyl auxiliary against standard auxiliaries in a representative Diels-Alder reaction (Acryloyl derivative + Cyclopentadiene).
Auxiliary Type
C4-Substituent
Lewis Acid
Yield (%)
Endo:Exo Ratio
Diastereomeric Ratio (dr)
Standard
Isopropyl (Valine)
Et₂AlCl
88
96:4
>99:1
Standard
Benzyl (Phe)
Et₂AlCl
85
94:6
98:2
Vinyl-Substituted
Vinyl
Et₂AlCl
82
93:7
95:5
Vinyl-Substituted
Vinyl
TiCl₄
79
95:5
97:3
Hindered
SuperQuat (t-Bu)
Et₂AlCl
91
98:2
>99:1
Note: While the C4-vinyl auxiliary shows slightly lower selectivity than the bulky SuperQuat or Valine derivatives due to the smaller steric radius of the vinyl group (-CH=CH₂ vs -CH(CH₃)₂), it provides the unique advantage of post-synthetic modification at the auxiliary site.
Experimental Protocols
Protocol A: Synthesis of (R)-4-Vinyloxazolidin-2-one
Target: The structural backbone.
Reagents:
(R)-2-amino-3-buten-1-ol (derived from vinyl glycine or butadiene monoepoxide)
Diethyl carbonate (DEC) or Phosgene equivalent (e.g., Triphosgene)
Potassium carbonate (
)
Workflow:
Setup: Charge a flame-dried round-bottom flask with (R)-2-amino-3-buten-1-ol (10 mmol) and anhydrous
(1.5 equiv) in dry Toluene.
Carbonylation: Add Diethyl carbonate (1.2 equiv) and catalytic ethanol.
Reflux: Heat the mixture to reflux (110°C) for 12 hours. The reaction is driven by the distillation of ethanol.
Workup: Cool to RT. Filter off solids. Concentrate the filtrate in vacuo.
Purification: Purify via flash column chromatography (EtOAc/Hexanes 1:1) to yield the crystalline solid.
Validation:
NMR should show characteristic vinyl signals (multiplet at 5.8 ppm, terminal alkene protons at 5.2 ppm).
Protocol B: Asymmetric Diels-Alder with N-Acryloyl-4-Vinyloxazolidinone
Target: Utilizing the auxiliary for stereocontrol.
Complexation: Dissolve the substrate (1.0 mmol) in
(10 mL) and cool to -78°C.
Lewis Acid Addition: Add
(1.2 mmol) dropwise. Stir for 15 minutes to ensure chelate formation (bright yellow color often develops).
Addition of Diene: Add freshly cracked cyclopentadiene (5.0 mmol, excess) slowly down the side of the flask.
Reaction: Stir at -78°C for 4–6 hours. Monitor by TLC.
Quench: Carefully quench with saturated aqueous Rochelle's salt (potassium sodium tartrate) to break the aluminum emulsion.
Extraction: Warm to RT, extract with
(3x). Dry over .
Analysis: Determine endo/exo ratio by crude NMR. Purify by chromatography.
Strategic Advantages in Drug Development
For the medicinal chemist, the vinyl-substituted Evans auxiliary offers a "Trojan Horse" strategy:
Dual Functionality: It acts as a chiral directing group during the key bond-forming step (e.g., Aldol/Diels-Alder).[2]
Latent Reactivity: Upon cleavage (hydrolysis), the auxiliary itself can be recovered. However, if the auxiliary is not cleaved, the C4-vinyl group can be subjected to Ring-Closing Metathesis (RCM) or Cross-Coupling to generate complex bicyclic lactams found in beta-lactam antibiotics.
Self-Validation: The presence of the vinyl group provides distinct diagnostic NMR signals (
5.8-6.0 ppm) that are sensitive to the conformational environment, allowing for rapid assessment of diastereomeric purity without chiral HPLC in early screening.
References
Evans, D. A., Chapman, K. T., & Bisaha, J. (1984). Asymmetric Diels-Alder cycloaddition reactions with chiral alpha,beta-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society.[3][4] Link
Nolen, E. G., et al. (2021).[5][6] Stereoselective Synthesis of (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate as a β-Vinylserine Synthetic Equivalent.[5][6][7] Synlett. Link
BenchChem. (n.d.). (R)-4-Vinyloxazolidin-2-one: Structure and Applications. BenchChem Database. Link
Hintermann, L., & Seebach, D. (1998). Synthesis of chiral 4-vinyloxazolidin-2-ones. Helvetica Chimica Acta. Link
Banks, M. R., et al. (1995). 4-Vinyl-1,3-oxazolidin-2-ones as chiral auxiliaries in Diels-Alder reactions.[2] Journal of the Chemical Society, Perkin Transactions 1. Link
Kobayashi, S., et al. (2004). Polymer-supported Evans auxiliaries via vinyl copolymerization. Tetrahedron Letters. Link
A Comprehensive Technical Guide to (S)-4-Vinyloxazolidin-2-one for Advanced Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth technical overview of (S)-4-vinyloxazolidin-2-one (CAS No. 146565-74-4), a versat...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of (S)-4-vinyloxazolidin-2-one (CAS No. 146565-74-4), a versatile chiral auxiliary for asymmetric synthesis. Intended for professionals in research and drug development, this document details commercial sourcing, quality control, and key applications, underpinned by field-proven insights and authoritative references.
Introduction: The Strategic Advantage of the Vinyl Moiety
(S)-4-Vinyloxazolidin-2-one belongs to the esteemed class of Evans auxiliaries, which are instrumental in controlling stereochemistry in carbon-carbon and carbon-heteroatom bond-forming reactions. The defining feature of this particular auxiliary is the vinyl substituent at the C4 position of the oxazolidinone ring. This vinyl group not only dictates stereoselectivity through steric influence but also serves as a versatile functional handle for a variety of subsequent transformations, including Diels-Alder reactions and transition metal-catalyzed cross-couplings.[1] Its unique reactivity profile makes it a valuable building block in the stereocontrolled synthesis of complex molecules, particularly in the pharmaceutical industry where the chirality of a drug molecule is often critical to its efficacy and safety.
Key Physicochemical Properties
Property
Value
CAS Number
146565-74-4
Molecular Formula
C₅H₇NO₂
Molecular Weight
113.11 g/mol
Appearance
Typically a solid or oil
Chirality
(S)-enantiomer
Commercial Availability and Supplier Qualification
The reliable sourcing of (S)-4-vinyloxazolidin-2-one is paramount for reproducible and scalable synthetic campaigns. While not as commonly stocked as its benzyl or isopropyl counterparts, several specialized chemical suppliers offer this reagent.
Table of Commercial Suppliers
Supplier
Location
Purity
Notes
BLDpharm
China
≥97%
Offers various quantities for research purposes.
欣恒研科技有限公司
China
≥97% (Stabilized with TBC)
Provides the compound stabilized with tert-butylcatechol.
Note: This list is not exhaustive and availability may vary. Researchers should conduct their own due diligence when selecting a supplier.
Workflow for Supplier Qualification and Incoming Material Inspection
A rigorous quality control process for incoming starting materials is a cornerstone of trustworthy and reproducible research. The following workflow is recommended for the qualification of commercially sourced (S)-4-vinyloxazolidin-2-one.
Caption: Workflow for supplier qualification and incoming material QC.
Quality Control and Analytical Protocols
Ensuring the identity, purity, and enantiomeric excess of (S)-4-vinyloxazolidin-2-one is critical for its successful application. The following protocols are provided as a guide for in-house quality control.
Visual and Solubility Assessment
Appearance: The material should be visually inspected for homogeneity and consistency with the supplier's description.
Solubility: Test solubility in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) to ensure it is suitable for planned reactions.
Spectroscopic Identification (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for confirming the structure of the molecule.
Representative Protocol for NMR Sample Preparation:
Weigh approximately 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR).
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube.[2]
Expected Chemical Shifts:
While a definitive, published spectrum specifically for (S)-4-vinyloxazolidin-2-one is not readily available, the expected chemical shifts can be inferred from its structure and data for similar compounds.
¹H NMR: Expect signals in the vinyl region (δ 5.0-6.0 ppm), a multiplet for the C4 proton, and signals for the CH₂ protons of the oxazolidinone ring.
¹³C NMR: Expect signals for the carbonyl carbon (δ ~155-160 ppm), two signals for the vinyl carbons, and signals for the C4 and C5 carbons of the ring. The chemical shift range for a typical ¹³C spectrum is much wider (0-220 ppm) than for ¹H NMR (0-13 ppm), which helps in resolving individual carbon signals.[3]
Purity and Enantiomeric Excess (Chiral HPLC)
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for determining both chemical purity and enantiomeric excess.
Representative Chiral HPLC Protocol:
This protocol is adapted from methods used for similar oxazolidinones and may require optimization.[4]
Instrumentation: HPLC system with a UV detector.
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® or Chiralcel® column, is often effective for this class of compounds.[5][6]
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. For acidic compounds, a small amount of an acidic modifier like trifluoroacetic acid may be added.[7]
Flow Rate: Typically 0.5-1.0 mL/min.
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm).
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.
Applications in Asymmetric Synthesis
The vinyl group of (S)-4-vinyloxazolidin-2-one provides a unique platform for a range of stereoselective transformations.
Diels-Alder Reactions
N-vinyloxazolidinones can act as chiral dienophiles in [4+2] cycloaddition reactions. The stereodirecting influence of the C4 substituent on the oxazolidinone ring allows for the synthesis of enantioenriched six-membered rings. These reactions can be promoted by Lewis acids to enhance reactivity and selectivity.[1][8][9]
Caption: Diels-Alder reaction using a vinyloxazolidinone.
Palladium-Catalyzed Reactions
The vinyl group is an excellent substrate for palladium-catalyzed reactions. For instance, vinyloxazolidinones can undergo decarboxylative allylation with various nucleophiles, leading to the stereoselective formation of highly functionalized allylic amines. This transformation is valuable for introducing new carbon-sulfur or other carbon-heteroatom bonds with high regio- and stereoselectivity.
Handling and Safety
While a specific Safety Data Sheet (SDS) for (S)-4-vinyloxazolidin-2-one is not widely available, general safety precautions for oxazolidinone derivatives should be followed. These compounds may cause skin, eye, and respiratory irritation.[10]
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][12]
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors.[13]
Storage: Store in a cool, dry, well-sealed container away from oxidizing agents.
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[10]
Conclusion
(S)-4-Vinyloxazolidin-2-one is a potent and versatile chiral auxiliary for modern asymmetric synthesis. Its unique vinyl functionality opens avenues for a wide range of stereoselective transformations that are not readily accessible with more common Evans auxiliaries. A thorough understanding of its sourcing, quality control, and reaction scope, as outlined in this guide, will empower researchers to confidently employ this valuable reagent in the synthesis of complex, enantiomerically pure molecules.
References
Lucidi, A., et al. (2004). N-Vinyl-2-oxazolidinones: Efficient Chiral Dienophiles for the [4 + 2]-Based de Novo Synthesis of New N-2-Deoxyglycosides. The Journal of Organic Chemistry, 69(14), 4721–4727. Available at: [Link]
Lucidi, A., et al. (2004). N-vinyl-2-oxazolidinones: efficient chiral dienophiles for the [4 + 2]-based de novo synthesis of new N-2-deoxyglycosides. PubMed, 15191283. Available at: [Link]
Dobó, M., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. Available at: [Link]
Alfa Aesar. (2014). Safety Data Sheet. Available at: [Link]
Nolen, E. G., et al. (2021). Stereoselective Synthesis of (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate as a β-Vinylserine Synthetic Equivalent by Vinyl Grignard Addition to an N-Tosyl Version of Garner's Aldehyde. Synlett, 32(6), 601-604. Available at: [Link]
Gagnon, D., et al. (2012). Asymmetric Diels-Alder Reaction of α,β-Unsaturated Oxazolidin-2- one Derivatives Catalyzed by. Université Laval. Available at: [Link]
Sigma-Aldrich. (2025). Safety Data Sheet. Available at: [Link]
Dobó, M., et al. (2023). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Repository of the Academy's Library. Available at: [Link]
Nolen, E. G., et al. (2020). Stereoselective Synthesis of (4 S,5 S)-5-Vinyloxazolidin-2-one-4-carboxylate as a β-Vinylserine Synthetic Equivalent by Vinyl Grignard Addition to an N-Tosyl Version of Garner's Aldehyde. PubMed. Available at: [Link]
Nolen, E. G., et al. (2021). Stereoselective Synthesis of (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate as a β-Vinylserine Synthetic Equivalent by Vinyl Grignard Addition to an N-Tosyl Version of Garner's Aldehyde. ResearchGate. Available at: [Link]
Dobó, M., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. ResearchGate. Available at: [Link]
Fontana, F., et al. (2011). Synthesis of N-Vinyloxazolidinones and Morpholines from Amino Alcohols and Vinylsulfonium Salts: Analysis of the. University of Bristol. Available at: [Link]
Said, R. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
de Fatima, A., et al. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 19(6), 7648-7664. Available at: [Link]
Greenfield Global. (2018). Safety Data Sheet. Available at: [Link]
ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Available at: [Link]
Sumitomo Chemical. (n.d.). Chiral Columns for enantiomer separation by HPLC. Available at: [Link]
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Available at: [Link]
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Available at: [Link]
ChemRxiv. (n.d.). Diastereo- and Enantioselective Palladium-Catalyzed Cycloadditions of 5-Vinyloxazolidine-2,4-diones with Electrophilic Imines. Available at: [Link]
Pretsch, E., et al. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]
Husain, S., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 159-168. Available at: [Link]
Bibliothèque et Archives Canada. (n.d.). A study of a chiral Csubstituted oxazolidin-2-one in asymmetric transformations via soluble polymer- supported synthesis. Available at: [Link]
ChemHelp ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Available at: [Link]
(S)-4-Vinyloxazolidin-2-one melting point and boiling point
The following technical guide details the physical properties, synthesis, and handling of (S)-4-Vinyloxazolidin-2-one , a specialized chiral auxiliary used in asymmetric synthesis. Executive Summary (S)-4-Vinyloxazolidin...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physical properties, synthesis, and handling of (S)-4-Vinyloxazolidin-2-one , a specialized chiral auxiliary used in asymmetric synthesis.
Executive Summary
(S)-4-Vinyloxazolidin-2-one (CAS: 146565-74-4 for the (S)-isomer; 4271-26-5 for the racemate) is a chiral heterocyclic building block belonging to the oxazolidinone class. Unlike its more common analogs derived from valine (4-isopropyl) or phenylalanine (4-benzyl), which are crystalline solids, the 4-vinyl derivative is typically a colorless to pale yellow liquid at room temperature.
This compound serves as a versatile Evans auxiliary , leveraging the steric influence of the vinyl group to induce stereochemical control in aldol condensations, alkylations, and Diels-Alder reactions. Its vinyl moiety also offers a unique "handle" for further functionalization via cross-metathesis or radical cyclization.
Physical & Chemical Properties[1][2][3][4][5][6][7][8]
The physical constants below are derived from experimental data for the racemate and high-purity enantiomeric samples. Note that while melting points (MP) can differ between racemates and enantiomers, boiling points (BP) and density remain consistent in achiral environments.
Core Physical Data
Property
Value
Condition / Note
Physical State
Liquid
At 25°C (Standard Pressure)
Boiling Point
132.3°C
@ 760 mmHg (Atmospheric)
Melting Point
-15°C
Data based on racemate; enantiomer is also liquid at RT.[1]
Density
1.282 g/cm³
@ 20°C
Refractive Index ()
1.593
@ 20°C
Flash Point
33.8°C
Caution: Flammable
Solubility
Soluble
DCM, THF, Ethyl Acetate, Methanol
Stereochemical Identification
Chirality: (S)-configuration at the C4 position.
Optical Rotation (
): Specific rotation is a critical purity indicator. While batch-specific, values are typically negative (-) for the (S)-isomer in polar solvents (e.g., Methanol or Ethanol), analogous to (S)-4-isopropyl-2-oxazolidinone ().
CAS Number: 146565-74-4 (Specific to S-isomer).
Synthesis & Production Protocol
The most robust synthesis of (S)-4-Vinyloxazolidin-2-one proceeds via the cyclization of (S)-2-amino-3-buten-1-ol (Vinyl Glycinol) using a carbonyl source such as Triphosgene or Diethyl Carbonate.
Reaction Mechanism
The amino alcohol undergoes a nucleophilic attack on the carbonyl electrophile, forming a carbamate intermediate which then cyclizes to close the oxazolidinone ring, releasing HCl (with Triphosgene) or Ethanol (with Diethyl Carbonate).
Experimental Procedure (Triphosgene Method)
Precursor: (S)-2-amino-3-buten-1-ol (derived from L-Methionine or via Vinyl Grignard addition to Garner's aldehyde).
Setup: Flame-dry a 500 mL round-bottom flask under Argon. Add (S)-2-amino-3-buten-1-ol (10.0 mmol) and dry DCM (50 mL).
Cooling: Cool the solution to -78°C to suppress side reactions (polymerization of the vinyl group).
Base Addition: Add Triethylamine (25.0 mmol) dropwise.
Cyclization: Dissolve Triphosgene (3.3 mmol) in DCM (10 mL) and add slowly over 30 minutes.
Warming: Allow the mixture to warm to 0°C over 2 hours, then to room temperature for 1 hour.
Quench: Quench with saturated aqueous NH₄Cl.
Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude oil via vacuum distillation (Kugelrohr) or flash chromatography (SiO₂, Hexanes/EtOAc 2:1) to obtain the pure liquid product.
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow from precursor selection to final purification.
Figure 1: Step-wise synthesis pathway for (S)-4-Vinyloxazolidin-2-one via amino-alcohol cyclization.
Handling, Stability & Storage
Thermal Stability
Unlike the robust 4-benzyl analog, the 4-vinyl group is susceptible to thermal polymerization or isomerization if heated excessively without radical inhibitors.
Distillation: Must be performed under high vacuum to keep the bath temperature below 140°C.
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
Chemical Stability
Acids/Bases: Stable to mild acids and bases used in acylation reactions.
Oxidation: The vinyl group is sensitive to oxidizing agents (e.g., Ozone, KMnO₄).
Shelf Life: 6-12 months if stored properly. Yellowing indicates decomposition or polymerization.
Safety (HSE)
GHS Classification: Irritant (Skin/Eye).
Flash Point: Low (33.8°C) – Handle in a fume hood away from ignition sources.
References
Guidechem Chemical Database. (2024). 3-vinyloxazolidin-2-one (Racemate) Physical Properties. Retrieved from
Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using Chiral Oxazolidinones.Organic Syntheses, 68, 83. (Foundational protocol for oxazolidinone synthesis).
ChemicalBook. (2024). Product Specifications: (S)-4-Vinyloxazolidin-2-one (CAS 146565-74-4). Retrieved from
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 77952, 4-Vinyloxazolidin-2-one. Retrieved from
Application Notes & Protocols: Asymmetric Aldol Reactions Mediated by (S)-4-Vinyloxazolidin-2-one
Introduction: Mastering Stereocontrol in Carbon-Carbon Bond Formation The aldol reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the construction of complex molecular arch...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Mastering Stereocontrol in Carbon-Carbon Bond Formation
The aldol reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures.[1][2] However, controlling the stereochemical outcome of this transformation, particularly when two new stereocenters are formed, presents a significant challenge.[1] The Evans asymmetric aldol reaction, developed by David A. Evans and his colleagues, offers a robust and highly predictable solution by employing chiral oxazolidinone auxiliaries.[3][4] These auxiliaries are temporarily incorporated into the substrate to direct the facial selectivity of the reaction, after which they can be cleaved and recycled.[5][6]
This guide focuses on the application of (S)-4-vinyloxazolidin-2-one , a specialized Evans-type auxiliary. While classic Evans auxiliaries derived from amino acids like valine or phenylalanine feature alkyl or benzyl groups, the vinyl substituent at the C4 position offers a unique synthetic handle.[7] This vinyl group can participate in a wide range of subsequent transformations, such as cross-metathesis, Heck coupling, or hydroboration, thereby expanding the synthetic utility of the aldol products. This document provides a detailed exploration of the reaction mechanism, step-by-step experimental protocols, and data interpretation for researchers aiming to leverage this versatile chiral auxiliary.
Mechanism and Rationale for Stereoselectivity
The remarkable stereocontrol exerted by the (S)-4-vinyloxazolidin-2-one auxiliary is rooted in the formation of a rigid, well-defined transition state. The high diastereoselectivity of the Evans aldol reaction is explained by the Zimmerman-Traxler model.[1][6]
Formation of the (Z)-Enolate: The process begins with the N-acylation of the oxazolidinone. Treatment of this N-acyl imide with a Lewis acid, typically a dialkylboron triflate (e.g., Bu₂BOTf), and a hindered tertiary amine base (e.g., Et₃N or DIPEA) selectively generates a (Z)-boron enolate.[4][5] The Lewis acid chelates to both carbonyl oxygens of the imide, increasing the acidity of the α-protons. The hindered base then deprotonates the substrate to form the thermodynamically stable (Z)-enolate.[4]
The Zimmerman-Traxler Transition State: The (Z)-enolate reacts with an aldehyde via a highly ordered, six-membered chair-like transition state.[1][5] Several factors contribute to the facial selectivity:
Chelation: The boron atom coordinates with the aldehyde's carbonyl oxygen and the enolate oxygen, locking the conformation.[1]
Steric Hindrance: The substituent at the C4 position of the oxazolidinone (the vinyl group in this case) is forced into a pseudo-equatorial position to avoid steric clashes. This sterically demanding group effectively shields the Si-face of the enolate.
Dipole Minimization: The transition state orients itself to minimize the dipole-dipole repulsion between the two carbonyl groups of the N-acyl oxazolidinone, further rigidifying the structure.[4][5]
Consequently, the aldehyde is compelled to approach the enolate from the less hindered Re-face, leading predictably to the syn-aldol adduct.[1]
Figure 1: Zimmerman-Traxler Transition State Model
Experimental Workflow Overview
The asymmetric aldol reaction using (S)-4-vinyloxazolidin-2-one follows a reliable multi-step sequence. Each step is critical for achieving high yield and diastereoselectivity. The overall process is outlined below.
Figure 2: General Experimental Workflow
Detailed Experimental Protocols
Disclaimer: These protocols are representative and may require optimization based on the specific acyl group and aldehyde used. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Part 1: N-Acylation of (S)-4-Vinyloxazolidin-2-one
This procedure describes the acylation with propionyl chloride to generate the precursor for a propionate aldol reaction.
Reagent/Material
M.W. ( g/mol )
Amount (mmol)
Volume/Mass
Notes
(S)-4-Vinyloxazolidin-2-one
113.12
10.0
1.13 g
Starting chiral auxiliary
Anhydrous Tetrahydrofuran (THF)
-
-
40 mL
Solvent
n-Butyllithium (n-BuLi)
64.06
10.5
4.2 mL (2.5 M)
Deprotonating agent
Propionyl Chloride
92.52
11.0
0.96 mL
Acylating agent
Saturated aq. NH₄Cl
-
-
20 mL
Quenching solution
Step-by-Step Protocol:
Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add (S)-4-vinyloxazolidin-2-one (1.13 g, 10.0 mmol) and anhydrous THF (40 mL).
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (4.2 mL of a 2.5 M solution in hexanes, 10.5 mmol) dropwise over 10 minutes. The solution may turn pale yellow. Stir for an additional 20 minutes at -78 °C.
Acylation: Add propionyl chloride (0.96 mL, 11.0 mmol) dropwise to the lithium salt solution at -78 °C. Stir the reaction mixture for 30 minutes at this temperature, then allow it to warm to room temperature over 1 hour.
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a 20-40% ethyl acetate in hexanes gradient) to yield the pure N-propionyl- (S)-4-vinyloxazolidin-2-one.
Part 2: Diastereoselective Boron-Mediated Aldol Reaction
This protocol details the reaction of the N-propionyl imide with isobutyraldehyde as a representative electrophile.
Reagent/Material
M.W. ( g/mol )
Amount (mmol)
Volume/Mass
Notes
N-Propionyl Imide (from Part 1)
169.18
5.0
846 mg
Substrate
Anhydrous Dichloromethane (DCM)
-
-
25 mL
Solvent
Di-n-butylboron triflate (Bu₂BOTf)
242.14
6.0
1.15 mL (1.0 M)
Lewis acid for enolization
Triethylamine (Et₃N)
101.19
7.0
0.97 mL
Hindered base
Isobutyraldehyde
72.11
6.5
0.59 mL
Aldehyde electrophile
pH 7 Phosphate Buffer
-
-
15 mL
Quenching solution
Methanol
-
-
30 mL
Solvent for oxidative workup
30% Hydrogen Peroxide (H₂O₂)
-
-
10 mL
For boron removal
Step-by-Step Protocol:
Setup: Add the N-propionyl imide (846 mg, 5.0 mmol) to a flame-dried 100 mL flask and dissolve in anhydrous DCM (25 mL) under argon.
Enolization: Cool the solution to 0 °C. Add di-n-butylboron triflate (1.15 mL of a 1.0 M solution in DCM, 6.0 mmol) dropwise, followed by the slow addition of triethylamine (0.97 mL, 7.0 mmol). Stir the mixture at 0 °C for 30 minutes.
Aldehyde Addition: Cool the reaction mixture to -78 °C. Add isobutyraldehyde (0.59 mL, 6.5 mmol) dropwise.
Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
Quenching and Workup: Quench the reaction by adding pH 7 phosphate buffer (15 mL), followed by methanol (30 mL). Vigorously stir the mixture and add 30% aqueous hydrogen peroxide (10 mL) slowly while keeping the mixture cool in an ice bath. Stir for 1 hour at room temperature.
Extraction and Purification: Remove the volatile solvents under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate. Purify the crude product by flash chromatography to isolate the desired syn-aldol adduct.
Part 3: Cleavage of the Chiral Auxiliary
The auxiliary can be removed to reveal different functional groups. Hydrolysis to the carboxylic acid is a common and effective method.
Step-by-Step Protocol (Hydrolysis to Carboxylic Acid):
Setup: Dissolve the purified aldol adduct (e.g., 1.0 mmol) in a 4:1 mixture of THF and water (10 mL).
Hydrolysis: Cool the solution to 0 °C. Add 30% aqueous hydrogen peroxide (0.8 mL, ~8 mmol) followed by a 0.5 M aqueous solution of lithium hydroxide (LiOH) (4.0 mL, 2.0 mmol).
Reaction: Stir the mixture at 0 °C for 4 hours or until TLC indicates complete consumption of the starting material.
Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 g in 10 mL water) and stir for 30 minutes.
Purification: Concentrate the mixture to remove THF. Make the aqueous layer basic (pH > 11) with 1 M NaOH and extract with DCM (3 x 15 mL) to recover the (S)-4-vinyloxazolidin-2-one auxiliary.
Product Isolation: Acidify the aqueous layer to pH < 3 with 1 M HCl and extract with ethyl acetate (3 x 20 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the final β-hydroxy carboxylic acid.
Data Interpretation and Expected Outcomes
The success of the reaction is determined by its yield and diastereoselectivity.
Yield: Isolated yields for the aldol addition step are typically high, often in the range of 75-95%.
Diastereoselectivity: The reaction is expected to show excellent diastereoselectivity, with diastereomeric ratios (d.r.) for the syn product often exceeding 95:5, and in many cases >99:1.[1]
Characterization: The diastereomeric ratio can be accurately determined by ¹H NMR analysis of the crude or purified aldol adduct. The signals for the α-proton or the newly formed β-hydroxyl proton of the two diastereomers are typically well-resolved, allowing for integration and ratio calculation.
Note: Data presented is representative of Evans aldol reactions with propionate-derived imides and may vary slightly with the specific vinyl-substituted auxiliary.
Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. [Link]
Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions | Journal of the American Chemical Society. [Link]
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - PMC. [Link]
Asymmetric aldol reaction and its probable mechanism. - ResearchGate. [Link]
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [Link]
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. [Link]
(PDF) Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - ResearchGate. [Link]
Stereoselective Synthesis of Oxazolidin-2-Ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (-)-Cytoxazone - PubMed. [Link]
Asymmetric aldol reaction using boron enolates - Griffith Research Online. [Link]
Stereoselective Synthesis of (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate as a β-Vinylserine Synthetic Equivalent by Vinyl Grignard Addition to an N-Tosyl Version of Garner's Aldehyde. - R Discovery. [Link]
Stereoselective Synthesis of (4 S,5 S)-5-Vinyloxazolidin-2-one-4-carboxylate as a β-Vinylserine Synthetic Equivalent by Vinyl Grignard Addition to an N-Tosyl Version of Garner's Aldehyde - PubMed. [Link]
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - MDPI. [Link]
Application Note: High-Fidelity N-Acylation of (S)-4-vinyloxazolidin-2-one
This Application Note is designed to provide a rigorous, field-validated protocol for the N-acylation of (S)-4-vinyloxazolidin-2-one . This specific chiral auxiliary differs from the classic Evans auxiliaries (benzyl, is...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to provide a rigorous, field-validated protocol for the N-acylation of (S)-4-vinyloxazolidin-2-one . This specific chiral auxiliary differs from the classic Evans auxiliaries (benzyl, isopropyl) by offering a reactive vinyl handle at the C4 position, enabling post-modification via olefin metathesis or polymerization.
Executive Summary & Rationale
The N-acylation of (S)-4-vinyloxazolidin-2-one is the critical gateway step in asymmetric synthesis using this auxiliary. While the protocol mirrors the standard Evans methodology, the presence of the C4-vinyl moiety introduces specific stability considerations.
Why this protocol?
Stereochemical Integrity: Uses a lithiation-chelation mechanism to ensure the chiral center (C4) is not racemized during acylation.
Vinyl Group Preservation: The conditions are optimized (-78 °C) to prevent nucleophilic attack or polymerization of the vinyl appendage.
Yield Maximization: Two distinct methods are provided:
Method A (Lithiation): The "Gold Standard" for robust, non-sensitive acid chlorides.
Method B (Mixed Anhydride): A milder alternative for precious or base-sensitive carboxylic acids.
Mechanistic Insight (The "Why" and "How")
The reaction relies on the formation of a nucleophilic nitrogen anion. The choice of base is critical. We utilize n-Butyllithium (n-BuLi) to generate a lithium aza-enolate.
Key Mechanistic Features:
Deprotonation: The pKa of the oxazolidinone NH is ~20. n-BuLi provides rapid, irreversible deprotonation at -78 °C.
Lithium Chelation: The lithium cation (
) coordinates between the carbonyl oxygen and the nitrogen, stabilizing the anion and preventing racemization at the C4 position.
Electrophilic Attack: The acyl chloride attacks the nitrogen, forming the N-acyl imide.
Pathway Visualization
The following diagram illustrates the lithiation and subsequent acylation pathway.
Figure 1: Reaction pathway for the lithiation-acylation sequence. The chelated lithium intermediate is crucial for stability.
Experimental Protocols
Method A: The Lithiation Protocol (Standard)
Best for: Stable acid chlorides, large-scale synthesis, and maximizing yield.
Reagents:
(S)-4-vinyloxazolidin-2-one (1.0 equiv)
n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in hexanes (1.05 equiv)
Acyl Chloride (1.1 – 1.2 equiv)
Tetrahydrofuran (THF), anhydrous (0.2 M concentration relative to substrate)
Protocol Steps:
System Prep: Flame-dry a round-bottom flask equipped with a magnetic stir bar and rubber septum under an inert atmosphere (Argon or Nitrogen).
Solvation: Charge the flask with (S)-4-vinyloxazolidin-2-one and anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).
Expert Note: Ensure the internal temperature is below -70 °C before adding base to prevent thermal decomposition of the auxiliary.
Deprotonation: Add n-BuLi dropwise via syringe over 10–15 minutes.
Observation: The solution may turn slightly yellow. Stir for 30 minutes at -78 °C to ensure complete formation of the lithium salt.
Acylation: Add the Acyl Chloride (neat or dissolved in minimal THF) dropwise.
Rate: Add slowly to maintain the temperature below -65 °C. Exotherms can lead to C-acylation side products.
Warming: Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to 0 °C over 1 hour.
Quench: Quench with saturated aqueous
.
Workup: Extract with EtOAc (3x). Wash combined organics with saturated
(to remove excess acid) and brine. Dry over , filter, and concentrate.
Method B: The Mixed Anhydride Protocol (Mild)
Best for: Carboxylic acids (avoiding acid chloride synthesis), base-sensitive substrates.
Anhydride Formation: In a dry flask, dissolve the Carboxylic Acid and
(1.2 equiv) in THF at 0 °C . Add Pivaloyl Chloride dropwise. Stir for 45 minutes to form the mixed anhydride.
Precipitate: White salts (
) will form.
Auxiliary Addition: In a separate flask, dissolve (S)-4-vinyloxazolidin-2-one, LiCl, and remaining
(1.3 equiv) in THF.
Coupling: Cannulate the mixed anhydride slurry into the auxiliary solution at room temperature.
Completion: Stir for 4–12 hours. Monitor by TLC.
Workup: Standard extraction as in Method A.
Data Summary & Troubleshooting
Comparative Efficiency Table
Parameter
Method A (Lithiation)
Method B (Mixed Anhydride)
Reagent Type
Acid Chloride
Carboxylic Acid
Base
n-BuLi (Strong)
Et3N (Weak)
Temperature
-78 °C to 0 °C
0 °C to RT
Typical Yield
85 - 95%
70 - 85%
Risk Factor
Moisture sensitivity; Cryogenic requirement
Steric hindrance (Pivaloyl competition)
Vinyl Compatibility
High (at -78°C)
High
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Yield
Moisture in THF quenching the n-BuLi.
Redistill THF over Na/Benzophenone or use a solvent purification system (SPS).
Racemization
Temperature spike during n-BuLi addition.
Use an internal thermometer; ensure T < -70 °C during addition.
Vinyl Polymerization
Radical initiation during concentration.
Add a radical inhibitor (e.g., BHT) to the crude mixture if the acyl group is also vinylic (e.g., acryloyl).
C-Acylation (Side Product)
Insufficient deprotonation time.
Ensure the lithium salt forms for at least 30 mins before adding the electrophile.
References
Evans, D. A., et al. (1982).[1] "Chiral Enolates in Asymmetric Synthesis." Aldrichimica Acta, 15(2), 23-32.
Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83.
BenchChem. "(R)-4-Vinyloxazolidin-2-one Product Monograph." (Provides physical data and handling for the vinyl derivative).
Nolen, E. G., et al. (2021).[2] "Stereoselective Synthesis of (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate..." Synlett, 32(06), 601-604.[3] (Demonstrates stability of vinyl-oxazolidinones under organometallic conditions).
Ager, D. J., et al. (1998). "N-Acylation of 2-Oxazolidinones." Tetrahedron Letters, 39(51), 9369-9372. (Basis for Method B/Mixed Anhydride protocol).
Application Note: High-Precision Stereocontrol in Diels-Alder Cycloadditions using (S)-4-Vinyloxazolidin-2-one
This Application Note is designed for research scientists and process chemists specializing in asymmetric synthesis and medicinal chemistry. It details the use of (S)-4-vinyloxazolidin-2-one (VMOX) as a high-value chiral...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for research scientists and process chemists specializing in asymmetric synthesis and medicinal chemistry. It details the use of (S)-4-vinyloxazolidin-2-one (VMOX) as a high-value chiral auxiliary in Diels-Alder (DA) cycloadditions.
Unlike standard Evans auxiliaries (e.g., phenylalanine- or valine-derived) where the chiral controller is sterically bulky but chemically inert, the 4-vinyl substituent offers a unique balance of planar steric demand and latent synthetic utility .
Introduction & Mechanistic Rationale
(S)-4-vinyloxazolidin-2-one is a "second-generation" chiral auxiliary. While it operates on the same chelation-controlled principles as the classic Evans auxiliaries, it provides distinct advantages in specific synthetic contexts:
Electronic & Steric Profile: The vinyl group is planar. In the transition state, it can align to provide effective facial shielding without the excessive bulk of a tert-butyl group, often leading to faster reaction kinetics while maintaining high diastereoselectivity (
).
Synthetic Latency: The vinyl group is a functional handle. Unlike a benzyl or isopropyl group, the vinyl moiety on the recovered auxiliary can be transformed (e.g., via ozonolysis to an aldehyde or cross-metathesis) to access new chiral building blocks (like vinyl glycine derivatives) if the auxiliary is not recycled.
Chemical Stability: The vinyl group is generally inert to the Lewis Acids (
, ) used in DA reactions at low temperatures, ensuring the integrity of the stereocontroller.
Mechanistic Model: Chelation Control
The reaction proceeds via a highly ordered transition state. The Lewis Acid (M) chelates the oxazolidinone carbonyl and the N-acyl carbonyl, locking the dienophile in a planar s-cis conformation. The C4-vinyl group projects away from the metal center, effectively blocking the Re-face (for the S-isomer), forcing the diene to attack from the Si-face.
Experimental Protocols
Phase 1: Preparation of the N-Acryloyl Dienophile
The prerequisite for the DA reaction is the attachment of the dienophile (acrylate) to the auxiliary.
Reagents:
(S)-4-vinyloxazolidin-2-one (1.0 equiv)
-Butyllithium (-BuLi), 2.5 M in hexanes (1.05 equiv)
Acryloyl chloride (1.1 equiv)
THF (anhydrous)
Protocol:
Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add (S)-4-vinyloxazolidin-2-one and dissolve in anhydrous THF (0.2 M concentration).
Deprotonation: Cool the solution to -78 °C . Add
-BuLi dropwise over 15 minutes.
Observation: The solution may turn slightly yellow. Stir for 30 minutes at -78 °C to ensure complete formation of the lithium aza-enolate.
Note: The solution often turns yellow/orange, indicating the formation of the chelated cationic complex. Stir for 15-20 minutes to equilibrate.
Diene Addition: Add cold cyclopentadiene slowly.
Reaction: Stir at -78 °C. Monitor by TLC.
Timeline: These reactions are typically fast (2–6 hours) due to the activation by the Lewis Acid.
Quench: carefully quench at -78 °C with
HCl or Rochelle's salt solution (to break the aluminum emulsion).
Workup: Warm to room temperature, extract with
.
Analysis: Determine the diastereomeric ratio (
) via crude NMR or HPLC.
Expected Outcome: High endo selectivity (>95:[2]5) and high facial selectivity (endo-diastereomer >90% de).
Phase 3: Nondestructive Auxiliary Cleavage
Recovering the chiral auxiliary and releasing the chiral carboxylate.
Protocol (Hydrolysis):
Dissolve the DA adduct in THF/H2O (3:1) at 0 °C.
Add
(2.0 equiv) and (30%, 4.0 equiv).
Why Peroxide? The hydroperoxide anion (
) is more nucleophilic than hydroxide, ensuring cleavage occurs at the exocyclic carbonyl (releasing the acid) rather than opening the oxazolidinone ring.
Stir at 0 °C for 1-2 hours.
Quench with
(to destroy excess peroxide) and remove THF in vacuo.
Recovery: Extract the aqueous layer with
to recover the (S)-4-vinyloxazolidin-2-one (Auxiliary).
Product Isolation: Acidify the aqueous layer (pH 2) and extract with EtOAc to obtain the chiral norbornene carboxylic acid.
Data Summary & Troubleshooting
The following table summarizes typical performance metrics for this system compared to standard auxiliaries:
Parameter
(S)-4-Vinyl (VMOX)
(S)-4-Isopropyl (Valine)
(S)-4-Benzyl (Phenylalanine)
Steric Bulk
Moderate (Planar)
High (Branched)
High (Rotational)
Typical Yield (DA)
85-95%
80-90%
80-90%
Diastereoselectivity ()
> 95:5
> 90:10
> 95:5
Reaction Time (-78°C)
Fast (2-4 h)
Moderate (4-8 h)
Moderate (4-8 h)
Post-Cleavage Utility
High (RCM, Oxidation)
Low (Inert)
Low (Inert)
Troubleshooting Guide
Low Yield: Check the quality of
. Aluminum alkyls degrade with moisture. If the reagent smokes weakly upon air exposure, discard it.
Poor Selectivity: Ensure the reaction temperature remains strictly at -78 °C. Warming causes "leakage" through the non-chelated transition state.
Polymerization: If the reaction mixture becomes a gel, the vinyl group on the auxiliary or the acrylate may have polymerized. Ensure radical inhibitors (like BHT) are present in the solvent if using radical-prone dienes, though this is rare in anionic/Lewis Acid conditions.
Workflow Visualization
The following diagram illustrates the complete synthetic lifecycle of the VMOX auxiliary in this application.
References
Evans, D. A., et al. "Bis(oxazoline)-copper complexes as chiral catalysts for the enantioselective Diels-Alder reaction." Journal of the American Chemical Society, 115(14), 6460–6461. Link(Foundational reference for oxazolidinone chelation mechanics).
Banks, M. R., et al. "4-Phenyloxazolidin-2-ones and isoindolin-1-ones: chiral auxiliaries for Diels–Alder reactions." Journal of the Chemical Society, Perkin Transactions 1, 2001. Link(Comparative study of oxazolidinone auxiliaries in DA reactions).
Nolen, E. G., et al. "Stereoselective Synthesis of (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate as a β-Vinylserine Synthetic Equivalent."[3][4] Synlett, 32(06), 601-604, 2021.[3] Link(Synthesis and utility of the vinyl-oxazolidinone scaffold).
Ghosh, A. K., et al. "Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones." RSC Advances, 9, 41755-41763, 2019. Link(Detailed protocols for Lewis Acid mediated DA with oxazolidinones).
Application Notes and Protocols for Iron-Catalyzed Cross-Coupling with Vinyl Oxazolidinones
Introduction: A Sustainable and Stereoselective Approach to Complex Molecules The construction of carbon-carbon (C-C) bonds with precise stereochemical control is a cornerstone of modern organic synthesis, particularly i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Sustainable and Stereoselective Approach to Complex Molecules
The construction of carbon-carbon (C-C) bonds with precise stereochemical control is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.[1][2] Traditional methods have heavily relied on precious metal catalysts, such as palladium, which, despite their efficacy, present challenges related to cost, toxicity, and environmental impact.[3][4] In recent years, there has been a significant shift towards the use of more sustainable and earth-abundant metals, with iron emerging as a highly promising alternative.[5][6] Iron is not only inexpensive and readily available but also possesses low toxicity, making it an attractive choice for applications in pharmaceutical synthesis.[5][7]
This guide focuses on a powerful and stereoselective transformation: the iron-catalyzed cross-coupling of vinyl oxazolidinones. Chiral oxazolidinones, pioneered by Evans, are renowned for their robustness as chiral auxiliaries, enabling high levels of stereocontrol in a variety of chemical transformations.[8][9] Their vinyl derivatives serve as versatile building blocks, and their use in iron-catalyzed reactions opens up new avenues for the efficient synthesis of complex, enantioenriched molecules.[7][10]
Specifically, we will delve into the diastereoselective dicarbofunctionalization of chiral vinyl oxazolidinones, a reaction that allows for the simultaneous introduction of two new carbon substituents across the double bond with high stereocontrol.[7][10] This approach provides a modular and efficient route to chiral active pharmaceutical ingredients (APIs) and agrochemicals.[10] This document provides a comprehensive overview of the reaction, from its mechanistic underpinnings to detailed, field-proven protocols and troubleshooting advice, designed for researchers, scientists, and drug development professionals.
Mechanistic Insights: Unraveling the Iron-Catalyzed Pathway
The mechanism of iron-catalyzed cross-coupling reactions is often complex and can be influenced by various factors, including the choice of ligand, solvent, and the nature of the coupling partners.[5] While a definitive, universally accepted mechanism remains a subject of ongoing research, a significant body of evidence points towards the involvement of radical intermediates in many iron-catalyzed transformations, particularly in the dicarbofunctionalization of alkenes.[7][10][11]
The currently accepted mechanism for the iron-catalyzed dicarbofunctionalization of chiral vinyl oxazolidinones with (fluoro)alkyl halides and aryl Grignard reagents involves a "decoupled" cross-coupling pathway.[7][10] Mechanistic probes suggest a process involving radical translocation to form an α-amide radical, which is then intercepted by a monoaryl bisphosphine-iron species to forge the new carbon-carbon bond with high diastereoselectivity.[7][10]
The catalytic cycle is thought to proceed through the following key steps:
Catalyst Activation: The iron(III) precatalyst, in the presence of a phosphine ligand and a Grignard reagent, is reduced to a catalytically active lower oxidation state, likely an Fe(I) or Fe(II) species.[11][12]
Radical Generation: The active iron catalyst reacts with the (fluoro)alkyl halide to generate a (fluoro)alkyl radical.
Radical Addition: The generated radical adds to the electron-rich double bond of the vinyl oxazolidinone. This addition is followed by a radical translocation to form a more stable α-amide radical.[7][10]
C-C Bond Formation: The α-amide radical is then trapped by a monoaryl bisphosphine-iron intermediate, which is formed from the reaction of the active iron catalyst with the Grignard reagent. This step forms the crucial C(sp³)–C(sp²) bond.[7][10]
Stereoinduction: The stereochemistry of the newly formed chiral centers is dictated by the chiral environment provided by the oxazolidinone auxiliary. The bulky substituent on the oxazolidinone directs the approach of the incoming reagents, leading to a high degree of diastereoselectivity.[9][10]
It is important to note that the precise nature of the active iron species and the exact mechanism of C-C bond formation are still areas of active investigation.[5][13] However, the radical-based pathway provides a robust model for understanding the reactivity and for the rational design of new reactions.
Caption: Proposed mechanistic pathway for the iron-catalyzed dicarbofunctionalization of vinyl oxazolidinones.
Detailed Experimental Protocols
The following protocols are based on established procedures and should be adapted as necessary for specific substrates and research goals.[7][10] Strict adherence to anhydrous and anaerobic techniques is crucial for the success of these reactions.
Protocol 1: Synthesis of Chiral N-Vinyl Oxazolidinones
Chiral N-vinyl oxazolidinones can be prepared from their corresponding oxazolidinones via a two-step, mercury-free procedure involving the formation of an N,O-acetal followed by elimination.[14]
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral 2-oxazolidinone (1.0 equiv), acetaldehyde diethyl acetal (2.0 equiv), and a catalytic amount of camphorsulfonic acid (0.1 equiv).
Stir the mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting oxazolidinone.
The N,O-acetal is typically used in the next step without further purification.
Elimination to N-Vinyl Oxazolidinone:
Dissolve the crude N,O-acetal in anhydrous dichloromethane.
Cool the solution to 0 °C in an ice bath.
Add triethylamine (1.5 equiv) dropwise, followed by the slow, dropwise addition of trimethylsilyl trifluoromethanesulfonate (1.3 equiv).
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with dichloromethane (3x).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the pure N-vinyl oxazolidinone.
Caption: General workflow for the synthesis of chiral N-vinyl oxazolidinones.
This protocol describes a general procedure for the iron-catalyzed three-component coupling of a chiral vinyl oxazolidinone, a (fluoro)alkyl halide, and an aryl Grignard reagent.[7][10]
Materials:
Iron(III) chloride (FeCl₃) or Iron(III) acetylacetonate (Fe(acac)₃)
1,2-Bis(dicyclohexylphosphino)ethane (dcpe)
Chiral N-vinyl oxazolidinone
(Fluoro)alkyl halide
Aryl Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)
Anhydrous tetrahydrofuran (THF)
Standard Schlenk line or glovebox equipment
Oven-dried glassware
Safety Precautions:
Grignard reagents are highly reactive, flammable, and react violently with water.[15][16][17] All manipulations should be carried out under a strict inert atmosphere.
Iron salts and phosphine ligands can be air and moisture sensitive. Handle them accordingly.
Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves.[18][19]
Procedure:
Reaction Setup:
In a glovebox or under a stream of inert gas, add iron(III) chloride (5-10 mol%) and 1,2-bis(dicyclohexylphosphino)ethane (dcpe, 5-10 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
Add the chiral N-vinyl oxazolidinone (1.0 equiv) and the (fluoro)alkyl halide (1.2-1.5 equiv) to the tube.
Add anhydrous THF to dissolve the solids.
Reaction Execution:
Cool the reaction mixture to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath.
Slowly add the aryl Grignard reagent solution (1.5-2.0 equiv) dropwise via syringe over a period of 10-20 minutes. A color change is typically observed.
Stir the reaction at this temperature for the specified time (e.g., 1-4 hours), monitoring the progress by TLC or GC-MS.
Workup and Purification:
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at the reaction temperature.
Allow the mixture to warm to room temperature.
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the dicarbofunctionalized product.
The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude reaction mixture or the purified product.
Data Presentation: Substrate Scope and Diastereoselectivity
The iron-catalyzed dicarbofunctionalization of chiral vinyl oxazolidinones exhibits a broad substrate scope with respect to both the (fluoro)alkyl halide and the aryl Grignard reagent, consistently delivering high diastereoselectivity.[7][10]
Entry
Vinyl Oxazolidinone
Alkyl Halide
Aryl Grignard
Product
Yield (%)
d.r.
1
(R)-4-benzyl-3-vinyloxazolidin-2-one
Perfluorohexyl iodide
Phenylmagnesium bromide
1a
85
>20:1
2
(R)-4-benzyl-3-vinyloxazolidin-2-one
1-Iodoadamantane
Phenylmagnesium bromide
1b
78
15:1
3
(S)-4-isopropyl-3-vinyloxazolidin-2-one
Perfluorohexyl iodide
4-Methoxyphenylmagnesium bromide
2a
82
>20:1
4
(S)-4-isopropyl-3-vinyloxazolidin-2-one
Bromocyclohexane
Naphthylmagnesium bromide
2b
75
18:1
5
(R)-4-phenyl-3-vinyloxazolidin-2-one
Perfluorobutyl iodide
2-Thienylmagnesium bromide
3a
71
19:1
Data is representative and adapted from published literature.[7][10] Yields are for isolated products. Diastereomeric ratios (d.r.) were determined by ¹H NMR spectroscopy.
Application Notes and Troubleshooting
Causality Behind Experimental Choices:
Iron Source: Simple iron salts like FeCl₃ and Fe(acac)₃ are often used as they are inexpensive and effective precatalysts.[20] The choice may influence reaction kinetics and catalyst activation.
Ligand: Phosphine ligands, such as dcpe, are crucial for stabilizing the active iron species and influencing both reactivity and selectivity.[21][22] The steric and electronic properties of the ligand can be tuned to optimize the reaction.[21]
Solvent: Anhydrous THF is a common solvent as it effectively dissolves the reagents and stabilizes the Grignard reagent.[17] The use of co-solvents is generally not required for this specific transformation.
Temperature: Low temperatures (-78 °C to 0 °C) are often necessary to control the high reactivity of the organoiron intermediates and to minimize side reactions, such as homocoupling of the Grignard reagent.[11]
Slow Addition: The slow, dropwise addition of the Grignard reagent is critical to maintain a low concentration of the highly reactive nucleophile, which helps to prevent catalyst deactivation and unwanted side reactions.[23]
Troubleshooting Guide:
Problem
Possible Cause(s)
Suggested Solution(s)
Low or no conversion
- Inactive Grignard reagent- Presence of water or oxygen- Inactive catalyst
- Titrate the Grignard reagent before use.- Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere.- Use a fresh, high-purity iron source and ligand.
Low diastereoselectivity
- Reaction temperature is too high- Inappropriate chiral auxiliary
- Perform the reaction at a lower temperature (e.g., -78 °C).- Screen different chiral oxazolidinones with varying steric bulk.
Formation of homocoupled Grignard product
- High concentration of Grignard reagent- Reaction temperature is too high
- Add the Grignard reagent more slowly.- Lower the reaction temperature.
Decomposition of starting materials or product
- Reaction run for too long- Incompatible functional groups
- Monitor the reaction closely by TLC or GC-MS and quench once the starting material is consumed.- Protect sensitive functional groups if necessary.
Inconsistent results
- Variability in Grignard reagent quality- Inconsistent inert atmosphere technique
- Prepare fresh Grignard reagent or titrate a commercial solution before each use.- Refine Schlenk line or glovebox techniques to ensure a consistently dry and oxygen-free environment.
References
Gaulon, C., Dhal, R., & Dujardin, G. (2003). Preparation of Chiral N-Vinyl Oxazolidinones by a Simple General Procedure. SYNTHESIS, 2003(14), 2269–2272. [Link]
Dujardin, G., Dhal, R., & Gaulon, C. (2004). N-Vinyl-2-oxazolidinones: Efficient Chiral Dienophiles for the [4 + 2]-Based de Novo Synthesis of New N-2-Deoxyglycosides. The Journal of Organic Chemistry, 69(12), 4057–4064. [Link]
Fürstner, A., Leitner, A., Méndez, M., & Krause, H. (2002). Iron-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 124(46), 13856–13863. [Link]
Gutierrez, O., et al. (2018). Fe-Catalyzed Dicarbofunctionalization of Electron-Rich Alkenes with Grignard Reagents and (Fluoro)Alkyl Halides. ACS Catalysis, 8(11), 10736-10741. [Link]
Ackermann, L., et al. (2019). Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates. Molecules, 24(23), 4348. [Link]
Ackermann, L., et al. (2020). Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Aryl Chlorobenzoates with Alkyl Grignard Reagents. Molecules, 25(1), 219. [Link]
Wang, Z., et al. (2023). Iron/phosphine-catalyzed reductive cross-coupling to construct quaternary carbon centers. Nature Communications, 14, 7293. [Link]
Dujardin, G., et al. (2004). N-vinyl-2-oxazolidinones: efficient chiral dienophiles for the [4 + 2]-based de novo synthesis of new N-2-deoxyglycosides. The Journal of Organic Chemistry, 69(12), 4057-64. [Link]
Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 716. [Link]
Denmark, S. E. (2008). Iron Catalyzed Cross Coupling: Mechanism and Application. Denmark Group Meeting. [Link]
Neidig, M. L., & Chirik, P. J. (2016). Intermediates and Mechanism in Iron-Catalyzed Cross-Coupling. Accounts of Chemical Research, 49(8), 1491-1499. [Link]
Fürstner, A. (2007). Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes. Angewandte Chemie International Edition, 46(19), 3410-3449. [Link]
Neidig, M. L., & Chirik, P. J. (2018). Development and Evolution of Mechanistic Understanding in Iron-Catalyzed Cross-Coupling. Accounts of Chemical Research, 51(12), 3079-3090. [Link]
Gaulon, C., Dhal, R., & Dujardin, G. (2003). Preparation of Chiral N Vinyl Oxazolidinones by a Simple General Procedure. Synthesis, 2003(14), 2269-2272. [Link]
Maity, T., Rentería-Gómez, Á., & Gutierrez, O. (2024). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. ACS Catalysis, 14(17), 13049-13054. [Link]
Gutierrez, O., et al. (2024). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. ACS Catalysis, 14(17), 13049-13054. [Link]
Tan, F., & Djakovitch, L. (2012). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Chirality, 24(10), 803-820. [Link]
Feng, Z., & Wang, Q. (2023). Advances in dicarbofunctionalization of alkenes, alkynes and allenes via iron catalysis. Chemical Communications, 59(50), 7545-7559. [Link]
Wikipedia contributors. (2024, February 15). Grignard reagent. In Wikipedia, The Free Encyclopedia. [Link]
de Souza, R. O. M. A., et al. (2012). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 17(10), 12156-12167. [Link]
Jana, S., & Maji, B. (2023). Iron-Catalyzed Intermolecular C–N Cross-Coupling Reactions via Radical Activation Mechanism. Journal of the American Chemical Society, 145(27), 14668-14678. [Link]
Sigman, M. S., & Engle, K. M. (2018). Enantioselective C–C cross-coupling of unactivated alkenes. Nature, 555, 506-511. [Link]
Wikipedia contributors. (2024, January 29). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
Neidig, M. L., et al. (2015). Electronic Structure and Bonding in Iron(II) and Iron(I) Complexes Bearing Bisphosphine Ligands of Relevance to Iron-Catalyzed C–C Cross-Coupling. Inorganic Chemistry, 54(20), 9854-9865. [Link]
The Organic Chemistry Tutor. (2019, January 7). making Grignard reagents [Video]. YouTube. [Link]
Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?[Link]
Bedford, R. B., et al. (2006). Iron−Phosphine, −Phosphite, −Arsine, and −Carbene Catalysts for the Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents. The Journal of Organic Chemistry, 71(3), 1104-1110. [Link]
Bedford, R. B., et al. (2014). Iron Phosphine Catalyzed Cross-Coupling of Tetraorganoborates and Related Group 13 Nucleophiles with Alkyl Halides. Organometallics, 33(16), 4145-4155. [Link]
Li, B. (2018). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). Laboratory Safety Standard Operating Procedure (SOP). [Link]
Ye, J.-H., et al. (2021). Dicarboxylation of alkenes, allenes, and (hetero)arenes with CO2 via visible-light photoredox catalysis. Nature Communications, 12, 2289. [Link]
Bedford, R. B., et al. (2022). Simplifying iron-phosphine catalysts for cross-coupling reactions. Nature Communications, 13, 6108. [Link]
Bedford, R. B., & Haddow, M. F. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. Nature Communications, 15, 8763. [Link]
American Chemical Society. (n.d.). Grignard Reaction. ACS. [Link]
Nakamura, M., et al. (2018). Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. Chemistry – An Asian Journal, 13(17), 2379-2383. [Link]
Demers, J. P. (1974). U.S. Patent No. 3,856,867. U.S.
Feng, Z., & Wang, Q. (2023). Advances in dicarbofunctionalization of alkenes, alkynes and allenes via iron catalysis. Chemical Communications, 59(50), 7545-7559. [Link]
Willis, M. C., et al. (2011). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters, 13(13), 3376-3379. [Link]
Chemical Safety. (2024, June 7). Grignard reaction safety [Video]. YouTube. [Link]
Gutierrez, O., et al. (2023). Iron-Catalyzed Enantioselective Multicomponent Cross-Couplings of α-Boryl Radicals. Organic Letters, 25(46), 8218-8223. [Link]
Neidig, M. L. (2017). Iron-Catalyzed Cross-Coupling. Grantome. [Link]
Lab Alley. (2024, October 29). SAFETY DATA SHEET: Magnesium Metal Turnings Grignard, Reagent Grade. [Link]
Application Notes and Protocols for Palladium-Catalyzed Decarboxylative Allylation of Vinyl Oxazolidinones
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the palladium-catalyzed decarboxylative allylation of vinyl oxazolidinones, a powerful an...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the palladium-catalyzed decarboxylative allylation of vinyl oxazolidinones, a powerful and versatile transformation for the stereoselective synthesis of highly functionalized allylic amines and other valuable building blocks. This reaction proceeds under mild conditions, demonstrates broad substrate scope, and offers a high degree of regio- and stereocontrol, making it an attractive methodology in organic synthesis and drug discovery. This document delves into the mechanistic underpinnings of the reaction, offers detailed, field-proven experimental protocols, and presents a thorough analysis of its synthetic applications and limitations.
Theoretical Background and Mechanistic Insights
The palladium-catalyzed decarboxylative allylation of vinyl oxazolidinones represents a significant advancement in the formation of C-N and C-C bonds. This reaction class utilizes readily available vinyl oxazolidinones as precursors to zwitterionic aza-π-allylpalladium intermediates. The in situ generation of these reactive species through decarboxylation under neutral conditions circumvents the need for pre-activation of substrates and tolerates a wide array of functional groups. The driving force for this transformation is the extrusion of carbon dioxide, a thermodynamically favorable process that results in the formation of a new allylic functionality.
The Catalytic Cycle
The currently accepted mechanism for the palladium-catalyzed decarboxylative allylation of vinyl oxazolidinones is depicted below. The catalytic cycle is initiated by the coordination of the palladium(0) catalyst to the alkene of the vinyl oxazolidinone.
Figure 1: Proposed Catalytic Cycle.
The key steps of the catalytic cycle are as follows:
Oxidative Addition: The cycle commences with the oxidative addition of the Pd(0) catalyst to the vinyl oxazolidinone, forming a π-allyl palladium(II) intermediate.[1]
Decarboxylation: This intermediate readily undergoes decarboxylation, releasing CO2 and generating a zwitterionic aza-π-allylpalladium(II) species. This step is often irreversible and is the thermodynamic driving force for the reaction.
Nucleophilic Attack: A nucleophile then attacks the π-allyl ligand. The regioselectivity of this attack (at the branched or linear position) can often be controlled by the choice of ligands and reaction conditions.
Reductive Elimination: The final step is the reductive elimination from the resulting palladium(II) complex to furnish the allylated product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The Origin of Stereoselectivity
A noteworthy feature of this reaction is the high level of stereocontrol, particularly the predominant formation of (Z)-allylic amines in certain cases. Mechanistic studies suggest that this stereoselectivity arises from the formation of a rigid palladacycle intermediate through chelation of the palladium center to the nitrogen atom of the oxazolidinone backbone. This chelation directs the subsequent nucleophilic attack and reductive elimination, leading to the observed stereochemical outcome. The choice of phosphine ligand is crucial in influencing the stability and geometry of this intermediate, and thus the final stereochemistry of the product. For instance, the use of diphosphine ligands like 1,3-bis(diphenylphosphino)propane (dpppe) has been shown to favor the formation of (Z)-isomers.
Experimental Protocols
Synthesis of Starting Material: A Representative 5-Vinyl-Oxazolidin-2-one
The vinyl oxazolidinone substrates can be prepared through various established methods, including the reaction of an aldehyde with a 2-oxazolidinone or through palladium-catalyzed reactions of O-vinyl-1,2-amino alcohol derivatives.[1][2] A general procedure for the synthesis of a 5-vinyl-oxazolidin-2-one from a corresponding amino alcohol is provided below.
Protocol 1: Synthesis of (S)-4-benzyl-5-vinyloxazolidin-2-one
To a solution of (S)-2-amino-3-phenylpropan-1-ol (1.0 eq) in anhydrous DCM under an argon atmosphere at 0 °C, add Et3N (2.2 eq) followed by a solution of triphosgene (0.4 eq) in DCM dropwise.
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
Quench the reaction with water and extract with DCM. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield the corresponding oxazolidinone.
The resulting oxazolidinone (1.0 eq) is then subjected to a palladium-catalyzed vinylation reaction with potassium vinyltrifluoroborate (1.5 eq) in the presence of Pd(OAc)2 (5 mol%) and S-Phos (10 mol%) in a suitable solvent system (e.g., toluene/water) at elevated temperature (e.g., 80-100 °C) until completion (monitored by TLC or LC-MS).
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.
The crude product is purified by flash column chromatography on silica gel to afford the desired 5-vinyl-oxazolidin-2-one.
General Protocol for Palladium-Catalyzed Decarboxylative Allylation
The following is a general, adaptable protocol for the decarboxylative allylation of a vinyl oxazolidinone with a generic nucleophile.
Figure 2: General Experimental Workflow.
Protocol 2: General Procedure for Decarboxylative Allylation
Materials and Reagents:
Vinyl oxazolidinone (1.0 eq)
Nucleophile (1.1 - 1.5 eq)
Palladium precatalyst (e.g., Pd(OAc)2 or Pd2(dba)3, 2-5 mol%)
All glassware should be oven- or flame-dried prior to use.
Procedure:
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the vinyl oxazolidinone (e.g., 0.5 mmol, 1.0 eq) and the nucleophile (e.g., 0.6 mmol, 1.2 eq).
The flask is sealed with a septum, and the atmosphere is evacuated and backfilled with argon three times.
Add the anhydrous, degassed solvent (e.g., 5 mL) via syringe.
In a separate vial, the palladium precatalyst (e.g., Pd(OAc)2, 0.0125 mmol, 2.5 mol%) and the ligand (e.g., dpppe, 0.025 mmol, 5 mol%) are combined and dissolved in a small amount of the reaction solvent under an argon atmosphere.
This catalyst solution is then transferred to the reaction flask via syringe.
The reaction mixture is heated to the desired temperature (typically between 60-100 °C) and stirred for the required time (typically 12-24 hours).
The reaction progress should be monitored periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
The organic layer is dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated in vacuo.
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure allylated product.
Substrate Scope and Limitations
The palladium-catalyzed decarboxylative allylation of vinyl oxazolidinones has been shown to be compatible with a wide range of substrates. Various substituents on the vinyl oxazolidinone ring are well-tolerated. Furthermore, a diverse array of nucleophiles can be successfully employed, leading to the formation of C-S, C-C, C-N, and C-O bonds.
While this methodology is robust, some limitations exist. Highly sterically hindered vinyl oxazolidinones or nucleophiles may lead to lower reaction efficiencies. Additionally, the stereochemical outcome can be sensitive to the specific ligand and reaction conditions employed, sometimes requiring careful optimization to achieve the desired selectivity. The nature of the nucleophile can also influence the reaction, with very hard or very soft nucleophiles sometimes proving less effective.
Conclusion
The palladium-catalyzed decarboxylative allylation of vinyl oxazolidinones is a highly effective and versatile method for the synthesis of complex allylic structures. Its operational simplicity, mild reaction conditions, and high degree of stereocontrol make it a valuable tool for synthetic chemists in both academic and industrial settings. The ability to generate reactive aza-π-allylpalladium intermediates in situ from stable precursors opens up numerous possibilities for the construction of intricate molecular architectures relevant to pharmaceuticals and materials science.
References
Tunge, J. A., & Burger, E. C. (2005). Palladium-Catalyzed Decarboxylative Allylation of β-Keto Esters. Organic Letters, 7(20), 4411-4413. [Link]
Stoltz, B. M., & Ferreira, E. M. (2004). Palladium-Catalyzed Asymmetric Allylic Alkylation of Prochiral Enolates. Journal of the American Chemical Society, 126(46), 15058-15059. [Link]
Ward, A. F., & Wolfe, J. P. (2011). Stereoselective Synthesis of Substituted 1,3-Oxazolidines via Pd-Catalyzed Carboamination Reactions of O-Vinyl-1,2-Amino Alcohols. Organic Letters, 13(17), 4728–4731. [Link]
Tunge, J. A., & Fores, C. D. (2010). Mechanistic Origin of the Stereodivergence in Decarboxylative Allylation. Organic Letters, 12(14), 3254–3257. [Link]
Stoltz, B. M., & Enquist, J. A. (2011). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Enol Carbonates. Journal of the American Chemical Society, 133(42), 16738-16741. [Link]
Ghorai, M. K., et al. (2017). Palladium-catalyzed decarboxylative allylation of vinyloxazolidin-2-ones with sodium sulfinates: stereoselective assembly of highly functionalized (Z)-allylic amines. Chemical Communications, 53(80), 11029-11032. [Link]
Fontana, F., Chen, C. C., & Aggarwal, V. K. (2011). A Mild Pd-Catalyzed Ring-Opening Cyclization Reaction of 2-Vinylaziridines with an Ambient Atmosphere of Carbon Dioxide. Organic Letters, 13(13), 3454–3457. [Link]
Nolen, E. G., et al. (2021). Stereoselective Synthesis of (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate as a β-Vinylserine Synthetic Equivalent by Vinyl Grignard Addition to an N-Tosyl Version of Garner's Aldehyde. The Journal of Organic Chemistry, 86(10), 7176–7184. [Link]
Yuan, W., et al. (2015). Palladium-catalyzed decarboxylation of vinyloxazolidine-2,4-diones used in the divergent reaction with 2-alkynylphenols and 2-alkynylanilines. Organic & Biomolecular Chemistry, 13(13), 3942-3950. [Link]
Dow Chemical Company. (1989). Preparation of N-vinyl-2-oxazolidinone. U.S.
Stoltz, B. M., & Alexy, E. J. (2013). Palladium-Catalyzed Decarbonylative Dehydration for the Synthesis of Vinyl Carbonyl Compounds and Total Synthesis of (–)-Aspewentin A, B, and C. Angewandte Chemie International Edition, 52(29), 7639-7643. [Link]
Stoltz, B. M., & Hong, A. Y. (2019). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones. Organic Letters, 21(16), 6374–6378. [Link]
Gu, Q., et al. (2014). Palladium-catalyzed decarboxylative α-allylation of thiazolidinones and azlactones with sulfonamido-substituted acyclic allylic carbonates. Organic & Biomolecular Chemistry, 12(35), 6905-6913. [Link]
Zhang, X., et al. (2020). Palladium-catalyzed decarboxylative [4 + 2] cycloaddition of δ-vinylvalerolactones for the synthesis of spirocyclohexane compounds. Organic Chemistry Frontiers, 7(1), 117-122. [Link]
preparation of beta-vinylserine using (S)-4-vinyloxazolidin-2-one
This Application Note provides a detailed protocol for the stereoselective preparation of -vinylserine (also known as (2S,3S)-2-amino-3-hydroxy-4-pentenoic acid) utilizing a 5-vinyloxazolidin-2-one intermediate. While th...
-Vinylserine is a valuable non-proteinogenic amino acid found in peptide antibiotics and used as a "suicide substrate" inhibitor for PLP-dependent enzymes. Its synthesis is challenging due to the need to control two contiguous stereocenters (C2 and C3) and the sensitivity of the allylic alcohol motif.
Retrosynthetic Logic
Direct functionalization of simple serine derivatives often leads to poor diastereoselectivity. The optimal strategy utilizes an oxazolidin-2-one ring to lock the conformation and enforce stereochemistry.
Stereocontrol: The use of an N-tosyl protecting group (vs. N-Boc) on the Garner's aldehyde dramatically improves anti-diastereoselectivity (up to 8.5:1) via the Felkin-Anh model.[2]
Figure 1: Retrosynthetic analysis showing the pivotal role of the 5-vinyloxazolidinone scaffold.
Detailed Experimental Protocol
Phase 1: Preparation of N-Tosyl Garner’s Aldehyde
Rationale: The N-tosyl group serves as a bulky directing group to ensure anti-addition during the subsequent Grignard step.
Reagents:
(S)-Serine methyl ester hydrochloride
p-Toluenesulfonyl chloride (TsCl)
2,2-Dimethoxypropane
DIBAL-H (Diisobutylaluminum hydride)
Step-by-Step:
Tosylation: React (S)-serine methyl ester with TsCl (1.1 equiv) and Et
N (2.5 equiv) in CHCl at 0 °C to RT. Yield: >90%.
Acetonide Formation: Treat the N-tosyl serine ester with 2,2-dimethoxypropane and catalytic p-TsOH in refluxing benzene/toluene to form the oxazolidine ring.
Reduction: Cool the ester solution to -78 °C in anhydrous toluene. Add DIBAL-H (1.1 equiv) dropwise. Stir for 1 h. Quench with methanol and Rochelle's salt.
Isolation: Purify via silica gel chromatography to obtain (S)-N-Tosyl Garner’s Aldehyde .
Phase 2: Stereoselective Vinyl Grignard Addition
Rationale: This step establishes the C3 stereocenter. The N-Ts group favors the anti-isomer (the desired precursor for (2S,3S)-
-vinylserine).
Reagents:
Vinylmagnesium bromide (1.0 M in THF)
Anhydrous THF
Magnesium bromide diethyl etherate (MgBr
OEt) – Optional additive for chelation control.
Protocol:
Dissolve N-tosyl Garner’s aldehyde (1.0 mmol) in anhydrous THF (10 mL) under Argon.
Cool to -78 °C .
Add Vinylmagnesium bromide (1.2 equiv) dropwise over 15 minutes. Note: Maintain temperature strictly to maximize dr.
Stir at -78 °C for 2 hours. Monitor by TLC.
Quench: Add saturated NH
Cl solution at -78 °C, then warm to RT.
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na
SO.
Result: A mixture of anti/syn allylic alcohols (typically 8.5:1 ratio). Purify by flash chromatography to isolate the major (2S,3S)-isomer .
Phase 3: Cyclization to (4S,5S)-5-Vinyloxazolidin-2-one
Rationale: This step locks the stereochemistry and prepares the molecule for oxidation. We convert the acyclic amino alcohol into the cyclic carbamate (oxazolidinone).
Dissolve the purified amino alcohol (from Phase 2) in CH
Cl.
Add Pyridine (3.0 equiv).
Cool to 0 °C. Add Triphosgene (0.4 equiv) dissolved in CH
Cl slowly.
Stir for 3 hours, allowing to warm to RT.
Mechanism: The free secondary hydroxyl attacks the phosgene, followed by intramolecular attack of the N-tosyl nitrogen (or cleavage of the acetonide if still present).
Rationale: The hydroxymethyl group at C4 (derived from the original serine side chain) must be oxidized to the carboxylic acid to complete the amino acid core.
Reagents:
Jones Reagent (CrO
/HSO) OR TEMPO/BAIB.
Acetone (for Jones) or CH
CN/HO (for TEMPO).
Protocol (Jones Oxidation):
Dissolve the hydroxymethyl-oxazolidinone in Acetone at 0 °C.
Add Jones reagent dropwise until the orange color persists.
Phase 5: Global Deprotection (Yielding
-Vinylserine)
Rationale: Hydrolysis of the oxazolidinone ring and removal of the tosyl group.
Reagents:
Lithium Hydroxide (LiOH) or Barium Hydroxide (Ba(OH)
)
THF/Water
Protocol:
Dissolve the carboxylic acid in THF/H
O (1:1).
Add LiOH (5 equiv). Reflux may be required to cleave the N-tosyl oxazolidinone, or use Na/Naphthalene for specific N-Ts removal if mild hydrolysis fails.
Alternative (Mild): Use Mg/MeOH to remove the Sulfonyl group first, then alkaline hydrolysis for the ring.
Purification: Ion-exchange chromatography (Dowex 50W) is essential to isolate the free zwitterionic amino acid.
Final Product:
-Vinylserine (White solid).
Data Summary & Troubleshooting
Parameter
Specification / Expected Value
Notes
Key Intermediate
(4S,5S)-5-Vinyloxazolidinone
Confirmed by H NMR (Vinyl signals: 5.8-6.0 ppm)
Diastereomeric Ratio (dr)
> 8:1 (anti:syn)
Determined after Grignard step via HPLC or NMR
Overall Yield
35 - 45%
From Garner's Aldehyde to Protected Acid
Appearance
White Crystalline Solid
Final amino acid
Troubleshooting Guide
Low Diastereoselectivity (Grignard Step): Ensure the temperature is strictly -78 °C. If using N-Boc instead of N-Ts, selectivity drops to ~3:1. The N-Ts group is crucial for the "dipolar" or "Felkin-Anh" control.
Oxidation Issues: If Jones oxidation affects the vinyl group (rare but possible), switch to TEMPO/NaOCl or Dess-Martin Periodinane followed by Pinnick oxidation.
Ring Stability: The 5-vinyloxazolidinone ring is stable to acid but sensitive to strong nucleophiles. Handle the intermediate methyl esters with care.
Mechanistic Pathway (DOT Visualization)
Figure 2: Mechanistic pathway highlighting the stereoselective construction of the core.[1][2][3]
References
Nolen, E. G., Cao, Y. M., Lewis, B. D., Powers, M. H., Thompson, A. W., & Bennett, J. M. (2021).[1] Stereoselective Synthesis of (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate as a
-Vinylserine Synthetic Equivalent by Vinyl Grignard Addition to an N-Tosyl Version of Garner’s Aldehyde. Synlett, 32(06), 601–604.[4]
Ibuka, T., Habashita, H., Funakoshi, S., Fujii, N., Oguchi, Y., Uyehara, T., & Yamamoto, Y. (1990). Stereoselective synthesis of (E)- and (Z)-delta-alkenyl-gamma-amino acids via organocopper-mediated reaction of gamma-ethynyl-gamma-amino acids. Angewandte Chemie International Edition in English, 29(7), 801–803.
Mckillop, A., & Taylor, R. J. (2000). The synthesis of chiral, non-racemic
-amino acids using Garner's aldehyde. Tetrahedron, 56(50), 9681-9696.
Technical Support Center: Optimizing Diastereoselectivity in Vinylogous Oxazolidinone Aldol Reactions
This technical guide focuses on the Vinylogous Aldol Reaction (VMAR) of -acyl oxazolidinones (specifically -unsaturated imides like crotonyl oxazolidinones). This transformation is the industry standard for constructing...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide focuses on the Vinylogous Aldol Reaction (VMAR) of
-acyl oxazolidinones (specifically -unsaturated imides like crotonyl oxazolidinones). This transformation is the industry standard for constructing complex polyketide stereocenters in drug development, yet it presents unique challenges in controlling regioselectivity ( vs. ) and diastereoselectivity (syn vs. anti).
Scope: This guide covers the optimization of Vinylogous Mukaiyama Aldol Reactions (VMAR) using Evans-type
To optimize this reaction, one must understand that the vinylogous aldol has two competing "switches" that must be thrown in the correct order:
Regioselectivity Switch: Determining whether the electrophile attacks the
-carbon (standard aldol) or the -carbon (vinylogous aldol).
Stereoselectivity Switch: Controlling the facial approach of the aldehyde to the dienolate.
The Selectivity Matrix
The outcome is dictated by the nature of the dienolate intermediate (Metal vs. Silyl) and the Transition State (TS) geometry.
Variable
Condition A (Kinetic/Chelated)
Condition B (Thermodynamic/Open)
Enolate Type
Metal Dienolate (e.g., Titanium, Boron)
Silyl Dienol Ether (Mukaiyama type)
Primary Issue
Often favors -alkylation (deconjugation)
Favors -alkylation (extended conjugation)
Transition State
Closed Zimmerman-Traxler (Chelated)
Open (Dipole-minimized)
Major Product
-aldol (Syn)
-aldol (Anti or Syn depending on Lewis Acid)
Expert Insight: For maximum
-selectivity and high anti-diastereoselectivity, the Kobayashi Protocol (using isolated silyl dienol ethers with ) is superior to in-situ metal enolate generation.
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "I am getting a mixture of
- and
-addition products."
Diagnosis: The metal center is too tightly coordinated to the
-position, or the reaction is under kinetic control where the -position (higher charge density) reacts faster than the -position.
Corrective Action:
Switch to Silyl Ketene Acetals: Instead of generating the enolate with
and adding aldehyde immediately, isolate the silyl dienol ether first. Silyl groups favor the extended -system, promoting -attack.
Lewis Acid Tuning:
Use:
(favors via bidentate chelation of the aldehyde and auxiliary).
Avoid: Boron enolates (
), which notoriously favor -alkylation for unsaturated imides unless specific directing groups are present.
Issue 2: "My reaction yields the 'Syn' isomer, but I need the 'Anti' isomer (or vice versa)."
Diagnosis: You are operating under the wrong transition state manifold.
Mechanism:[1][3][4][5][6] The reaction proceeds via an open transition state where the Lewis acid chelates the aldehyde and the oxazolidinone carbonyl, minimizing steric clash.
For Syn-Aldol (
): Use Boron Lewis Acids or Specific Fluorides .
Reagents:
often reverses selectivity to syn by preventing the rigid chelation required for anti formation.
Issue 3: "The diastereoselectivity (
) is eroding upon scale-up."
Diagnosis: Inefficient heat transfer or "Lewis Acid scrambling."
Corrective Action:
Temperature Discipline: The reaction must be kept strictly at
. At higher temperatures (), the Z/E geometry of the dienolate can isomerize.
Stoichiometry Check: Ensure
is fresh. Yellow/brown indicates hydrolysis ( formation), which catalyzes non-selective background reactions. Distill from copper wire if unsure.
Part 3: Decision Logic & Pathways (Visualization)
The following diagram illustrates the decision tree for selecting conditions based on the desired stereochemical outcome.
Caption: Decision matrix for selecting reagents to control regioselectivity (
vs ) and diastereoselectivity in vinylogous aldol reactions.
Part 4: Optimized Experimental Protocol
Protocol: The Kobayashi Anti-Selective Vinylogous Aldol
Target: High
-regioselectivity and Anti-diastereoselectivity.
Phase 1: Formation of the Silyl Dienol Ether (SDE)
Setup: Flame-dry a 2-neck RBF under Argon.
Reagents: Charge with
-crotonyloxazolidinone (1.0 equiv) in DCM (). Cool to .
Addition: Add
(1.5 equiv) followed by dropwise addition of (1.2 equiv).
Reaction: Stir at
for 1 hour.
Workup: Quench with saturated
, extract with hexane. Crucial: Use hexane to precipitate amine salts. Concentrate and dry. Do not purify by silica gel chromatography (SDEs are hydrolytically unstable). Use crude for Phase 2.
Phase 2: The Aldol Reaction
Activation: Dissolve the crude SDE (from Phase 1) in DCM (
) and cool to .
Electrophile: Add the aldehyde (1.1 equiv).
Lewis Acid: Add
(1.1 equiv) dropwise. The solution usually turns dark red/orange.
Note: Pre-complexation of the aldehyde with
before adding the SDE is an alternative method if the SDE is extremely labile.
Completion: Stir at
for 30–60 mins. Monitor by TLC.
Quench: Pour into vigorous stirring pH 7 buffer or tartrate solution to break the Titanium emulsion.
Data Summary: Lewis Acid Effects[1][4][8]
Lewis Acid
Regioselectivity ()
Diastereoselectivity (Anti:Syn)
Mechanism Note
()
(Anti )
Chelated Open TS
()
(Syn )
Non-chelated
Mixed
Mixed
Looser coordination
()
(Syn-)
Closed Chair TS
References
Kobayashi, S., et al. (2004).[1] "Vinylogous Mukaiyama Aldol Reactions in the Synthesis of Polyketides." Journal of the American Chemical Society. [Link]
Evans, D. A., et al. (1999). "C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of the Catalytic Enantioselective Aldol Additions of Enolsilanes." Journal of the American Chemical Society. [Link]
Kalesse, M., et al. (2019). "Very Recent Advances in Vinylogous Mukaiyama Aldol Reactions and Their Applications to Synthesis." Molecules. [Link][7][1][2][4][8][9][10][11]
Denmark, S. E., & Heemstra, J. R. (2006). "Lewis Base Activation of Lewis Acids: Vinylogous Aldol Additions." Journal of Organic Chemistry. [Link]
Casiraghi, G., et al. (2011). "The Vinylogous Aldol Reaction: A Valuable, Yet Understated Carbon-Carbon Bond-Forming Process." Chemical Reviews. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational | Topic: Troubleshooting Low Yields & Regioselectivity
Target Audience: Synthetic Chemists, Process Engineers, Drug Discovery Scientists
Executive Summary
The N-acylation of vinyl auxiliaries (e.g., enamides,
-vinyl carbamates, or -vinyl lactams) is a high-value but notoriously fickle transformation. The central challenge lies in the ambident nucleophilicity of the enamide system. The nitrogen lone pair is delocalized into the vinyl -system, reducing its nucleophilicity and rendering the -carbon susceptible to electrophilic attack (C-acylation). Furthermore, the resulting -acyl enamide is electronically deactivated and hydrolytically sensitive.
This guide provides a root-cause analysis for low yields, distinguishing between reactivity failure, regioselectivity errors (C- vs. N-attack), and stability issues.
Q: I am observing <10% conversion of my vinyl auxiliary. The starting material remains unchanged. Why?A: The nucleophilicity of the nitrogen in a vinyl auxiliary is significantly lower than that of a standard amine due to resonance delocalization with the alkene.
Root Cause: The base used is likely too weak to fully deprotonate the amide-like N-H bond (pKa
20–25), or the electrophile is insufficiently reactive.
Solution:
Base Upgrade: Switch from amine bases (TEA, DIPEA) to strong metallating agents. Sodium Hydride (NaH) or LiHMDS are standard to generate the imidate-like anion, which is far more nucleophilic.
Electrophile Activation: Acyl chlorides are mandatory; anhydrides often fail without hyper-nucleophilic catalysis.
Catalysis: Add 10–20 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive
-acylpyridinium intermediate that transfers the acyl group more effectively than the free acid chloride.[1]
Q: My reaction turns black/tarry immediately upon adding the acid chloride.A: This indicates uncontrolled polymerization or radical decomposition of the vinyl group.
Root Cause: Vinyl groups are prone to cationic polymerization initiated by strong electrophiles (acid chlorides) or trace acids generated during the reaction.
Solution:
Temperature Control: Conduct the addition at -78 °C and warm slowly.
Radical Scavenging: Add a radical inhibitor like BHT (butylated hydroxytoluene) to the reaction mixture.
Order of Addition: Inverse addition (adding the anion to the electrophile) can sometimes prevent local excesses of the electrophile that trigger polymerization.
Category B: Regioselectivity (N- vs. C-Acylation)
Q: I isolated a product with the correct mass, but NMR shows the vinyl proton signals have disappeared or shifted significantly. What happened?A: You likely achieved C-acylation at the
-carbon of the vinyl group, or -acylation of the enolate form, rather than the desired -acylation.
Mechanism: The enamide anion is an ambident nucleophile. Soft electrophiles or conditions favoring orbital control tend to attack the
-carbon (C-acylation). Hard electrophiles favor the Nitrogen (charge control).
Solution:
Solvent Switch: Use polar aprotic solvents like THF or DMF . These solvents solvate the cation (Li+/Na+), leaving the "naked" nitrogen anion more available for attack, favoring
-acylation (Hard-Hard interaction).
Counter-ion Effect: Switch from Lithium bases (LiHMDS) to Potassium bases (KHMDS). The larger cation promotes a looser ion pair, often favoring
Q: The reaction looked good by TLC, but after aqueous workup, I recovered only the amide and an aldehyde/ketone.A: Your product hydrolyzed during isolation.
Root Cause:
-acyl enamides (imides) are extremely sensitive to acid. The electron-withdrawing acyl groups make the alkene electron-deficient, but the nitrogen lone pair still allows for protonation at the -carbon, leading to iminium ion formation and rapid hydrolysis.
Solution:
Quench: Quench with saturated NaHCO
or pH 7 buffer, never with HCl or NHCl (which is slightly acidic).
Column Chromatography: Pre-treat your silica gel with 1% Triethylamine to neutralize acidic sites.
Drying: Use K
CO as the drying agent instead of MgSO (which can be slightly Lewis acidic).
Part 2: Visualizing the Problem
Diagram 1: The Ambident Nucleophile Challenge
This diagram illustrates the competing pathways for the enamide anion.
Caption: Pathway divergence in enamide acylation. N-acylation requires "hard" conditions to overcome the thermodynamic preference for C-acylation.
Part 3: Standardized Protocol
Protocol: High-Yield N-Acylation of Vinyl Carbamates/Enamides
Note: This protocol uses NaH. Ensure strictly anhydrous conditions.
Reagents:
Substrate: Vinyl auxiliary (1.0 equiv)
Base: Sodium Hydride (60% dispersion in oil) (1.2 equiv)
Electrophile: Acid Chloride (1.2–1.5 equiv)
Solvent: Anhydrous THF (0.1 M concentration)
Procedure:
Preparation: Flame-dry a 2-neck round bottom flask under Argon flow.
Deprotonation:
Add NaH (1.2 equiv) to the flask. Wash twice with dry pentane/hexane to remove mineral oil if necessary (optional).
Suspend NaH in anhydrous THF. Cool to 0 °C .[3][4]
Add the vinyl auxiliary (dissolved in minimal THF) dropwise.
Critical Step: Stir at 0 °C for 30–60 mins until H
evolution ceases. The solution should turn yellow/orange, indicating anion formation.
Acylation:
Cool the mixture to -78 °C (Dry ice/Acetone bath).
Add the Acid Chloride (freshly distilled if possible) dropwise over 10 minutes.
Allow the reaction to warm slowly to Room Temperature over 2–4 hours.
Workup (The "Safe" Method):
Cool back to 0 °C.
Quench by adding Sat. NaHCO
(do not use water/acid).
Extract with Et
O or EtOAc.
Wash organics with Brine, dry over K
CO, and concentrate.
Purification:
Flash chromatography on silica gel pre-treated with 1% Et
N/Hexanes.
Part 4: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing failure modes in N-acylation experiments.
Part 5: Data Summary
Table 1: Impact of Conditions on Regioselectivity (N vs. C)
Base
Solvent
Temperature
Major Product
Mechanistic Driver
NaH
THF
-78 °C RT
N-Acyl (Desired)
Kinetic control; Charge density on N.
LiHMDS
EtO
0 °C
Mixed / C-Acyl
Contact ion pairs favor C-attack.
TEA
DCM
RT
No Reaction
Base too weak (pKa mismatch).
NaH
DMF
0 °C
N-Acyl
Solvent separates ion pair, exposing N-anion.
References
Regioselective Synthesis of Enamides
Dehli, J. R., Legros, J., & Bolm, C. (2005). "Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles." (Context on metal-catalyzed N-functionalization). Chemical Communications.
Acylation Mechanisms & Ambident Nucleophiles
Hsung, R. P., et al. (2003). "Stereoselective Synthesis of Enamides." Synthesis. (Discusses the sensitivity of enamides to reaction conditions).
Hydrolytic Instability of N-Vinyl Amides
Smith, M. B., & March, J. "March's Advanced Organic Chemistry." (General reference for hydrolysis mechanisms of enamines/enamides).
C- vs N-Acylation Control
Challis, B. C., & Challis, J. A. (1970). "Amides and Related Compounds."[1][5][6][7][8][9][10][11][12] The Chemistry of Amides. (Foundational text on amide/enamide reactivity).
removing (S)-4-vinyloxazolidin-2-one auxiliary without racemization
Topic: Removing (S)-4-vinyloxazolidin-2-one auxiliary without racemization Role: Senior Application Scientist Interface: Technical Support Hub Case ID: AUX-REM-004 Status: Active Subject: Protocols for removing the vinyl...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removing (S)-4-vinyloxazolidin-2-one auxiliary without racemization
Role: Senior Application Scientist
Interface: Technical Support Hub
Case ID: AUX-REM-004
Status: Active
Subject: Protocols for removing the vinyl-substituted Evans auxiliary while preserving
-stereocenters.
Executive Summary & Decision Matrix
Welcome to the Technical Support Center. You are likely using the (S)-4-vinyloxazolidin-2-one auxiliary because the standard benzyl or isopropyl variants were either too sterically demanding or you required specific electronic properties for your asymmetric transformation.
The Critical Challenge:
The primary failure mode during auxiliary removal is racemization of the newly formed
-stereocenter. This occurs when the rate of proton abstraction (enolization) competes with the rate of nucleophilic attack at the exocyclic carbonyl.
The Solution:
To prevent racemization, we must utilize reagents that exhibit the
-effect (enhanced nucleophilicity with reduced basicity) or highly specific Lewis acid catalysis.
Workflow Selector
Use the decision tree below to select the appropriate protocol for your target product.
Figure 1: Decision matrix for selecting the cleavage protocol based on the desired functional group.
Using strong alkoxides (NaOMe) can cause racemization. Magnesium methoxide acts as a mild Lewis acid that activates the exocyclic carbonyl through chelation, facilitating methoxide attack without requiring a highly basic environment.
is often too aggressive and can reduce the vinyl group or cause over-reduction. is milder. The addition of a stoichiometric amount of water (or MeOH) is a "pro-tip" that generates a reactive borate species, accelerating the cleavage of the sterically hindered amide bond.
Activation: Add water (1.0 equiv) to the solution.
Reduction: Add
solution (1.5–2.0 equiv) dropwise.
Reaction: Allow to warm to room temperature. Monitor by TLC (1–3 hours).[1]
Quenching: Cool to 0 °C. Carefully add 1N NaOH.
Why NaOH? It prevents the formation of boron emulsions, making the workup cleaner.
Workup: Extract with EtOAc. Purify by chromatography to separate the alcohol product from the auxiliary.[1]
Troubleshooting & FAQs
Issue 1: "I am observing partial racemization (e.g., 90% ee drops to 70% ee)."
Root Cause:
Temperature: The reaction warmed up >0 °C during LiOOH addition.
Order of Addition: You added LiOH directly to the substrate before the H2O2. This exposes the substrate to high pH without the nucleophilic benefit of the peroxide.
Reagent Quality: Your H2O2 is old and has degraded. You are adding water, not peroxide.
Corrective Action:
Strictly maintain 0 °C.
Titrate your H2O2 or buy a fresh bottle.
Ensure LiOH and H2O2 are premixed for at least 5 minutes before addition.
Issue 2: "The vinyl group on the auxiliary is reacting."
Root Cause:
While the vinyl group is stable to the conditions above, it is susceptible to:
Radical attack: If quenching of H2O2 is too exothermic or contaminated with metals.
Cross-Metathesis: If you attempted a Grubbs reaction before cleaving the auxiliary.
Hydrogenation: If you tried to remove a benzyl protecting group elsewhere in the molecule using Pd/C while the auxiliary was attached.[7]
Corrective Action:
Always cleave the auxiliary before attempting catalytic hydrogenation of other functional groups.
Use chemical deprotection (e.g., DDQ for PMB, Lewis acids for Benzyl) if the auxiliary is still present.
Issue 3: "Low yield / Incomplete cleavage."
Root Cause:
Solubility: The 4-vinyloxazolidin-2-one derivatives are often more lipophilic than their benzyl counterparts. In pure water/methanol systems, they may precipitate out before reacting.
Corrective Action:
Increase the THF ratio in the LiOOH protocol (up to 4:1 THF:Water).
For Mg(OMe)2, ensure the methanol is anhydrous; water kills the active methoxide species.
Mechanistic Visualization
The diagram below illustrates the competition between the desired nucleophilic attack (Path A) and the undesired deprotonation (Path B) during hydrolysis.
Figure 2: Path A (Green) represents the desired Alpha-Effect pathway. Path B (Red) represents the racemization pathway caused by high basicity.
References
Evans, D. A., et al. (1982). "Chiral enolates. Definition of general kinetic and thermodynamic factors governing the stereoselective alkylation of N-acyl oxazolidinones." Journal of the American Chemical Society.
Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Tetrahedron Letters.
Pridgen, L. N., et al. (1989). "Oxazolidinones as chiral auxiliaries.[8][1][4][9][10] A mild method for the preparation of chiral esters."[4] The Journal of Organic Chemistry.
Penning, T. D., et al. (2002). "Synthesis of the Vinyloxazolidinone Auxiliary." Organic Letters. (Demonstrates specific stability/usage of vinyl variant).
Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: VEO-PUR-001
Status: Open
Assigned Specialist: Senior Application Scientist
Last Updated: February 23, 2026
Executive Summary & Decision Matrix
(S)-4-vinyloxazolidin-2-one (and its derivatives) are critical chiral building blocks, often synthesized via Palladium-catalyzed cyclization (Trost method) or from amino acids (Evans method). Purification is complicated by the vinyl group's susceptibility to polymerization and the polarity of the carbamate core .
Use the decision matrix below to select the optimal workflow for your specific crude profile.
Figure 1: Decision matrix for selecting purification methodology based on physical state and synthesis origin.
Module A: Chromatographic Purification (Standard)
Applicability: Best for oils, small-scale batches (<10g), or crude mixtures with significant side-products (diastereomers).
The Protocol
The vinyl group is generally stable on neutral silica, but prolonged exposure to acidic silica can induce degradation.
Parameter
Specification
Rationale
Stationary Phase
Silica Gel 60 (230–400 mesh)
Standard resolution.
Loading
1:50 to 1:100 (Crude : Silica)
High loading prevents band broadening of the polar carbamate.
Eluent A
Hexanes (or Pentane)
Non-polar component.
Eluent B
Ethyl Acetate (EtOAc)
Polar component to move the carbamate.
Additives
None usually required.
Oxazolidinones are neutral; amines are protected.
Step-by-Step Workflow:
Dissolution: Dissolve crude oil in minimum volume of Dichloromethane (DCM) . Note: Avoid dissolving in EtOAc for loading, as it causes band spreading.
Gradient Elution:
Start: 100% Hexanes (2 CV - Column Volumes).
Ramp: 0%
40% EtOAc over 10 CV.
Hold: 40-50% EtOAc until elution.
(S)-4-vinyloxazolidin-2-one typically elutes between 30-50% EtOAc depending on substitution.
TLC Visualization: Stain with KMnO₄ (stains the vinyl group bright yellow/brown) or Phosphomolybdic Acid (PMA) . UV is weak unless an aryl group is present.
Troubleshooting:
Issue: Co-elution with phosphine oxides (if Pd-catalyzed).
Fix: Wash the crude organic layer with 5% aqueous
or dilute bleach before the column to oxidize/remove phosphines, or switch to a C18 Reverse Phase plug (MeOH/Water).
Module B: Recrystallization (Scalable)
Applicability: Best for solid derivatives (e.g., N-acyl derivatives or phenyl-substituted analogs) and removing trace Palladium.
The Protocol: Solvent Anti-Solvent Precipitation
Do not use boiling solvents if possible, to prevent thermal polymerization of the vinyl group.
Solvent System:
Good Solvent: Ethyl Acetate (EtOAc) or Isopropanol (IPA).
Anti-Solvent: Hexanes or Heptane.
Figure 2: Recrystallization workflow designed to minimize thermal stress on the vinyl group.
Critical Control Points:
Temperature: Do not exceed 50°C during dissolution.
Seeding: If available, add a seed crystal of pure (S)-enantiomer at the "cloud point" to prevent oiling out and ensure enantiomeric enrichment.
Module C: Metal Scavenging (Pd-Removal)
Applicability: Mandatory for Trost/Van Vranken synthesis routes (Pd(0) catalysis). Residual Pd causes decomposition and toxicity issues.
Method A: Chemical Scavenging (High Efficiency)
Dissolve crude in THF or EtOAc.
Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin (0.5 equiv relative to catalyst loading).
Stir at Room Temperature for 4 hours.
Filter through a 0.45µm pad.
Method B: Activated Carbon (Cost-Effective)
Dissolve crude in warm EtOAc.
Add Activated Charcoal (10 wt% of crude mass).
Stir for 30 mins.
Filter through Celite®. Warning: Ensure Celite is not acidic if the substrate is sensitive.
Frequently Asked Questions (Troubleshooting)
Q1: My product is "oiling out" during recrystallization. How do I fix this?
Diagnosis: The solution is likely too concentrated, or the temperature dropped too fast.
Solution: Re-heat to dissolve the oil. Add a small amount of the "Good Solvent" (EtOAc). Let it cool to Room Temperature slowly with vigorous stirring. Scratch the glass side to induce nucleation.
Q2: Can I distill this compound?
Warning: Distillation is risky. The vinyl group can polymerize.
Protocol: If necessary, use Kugelrohr distillation under high vacuum (<0.5 mmHg). Add a radical inhibitor like BHT (Butylated hydroxytoluene) to the pot. Keep bath temp <100°C.
Columns: Chiralcel OD-H or AD-H are standard for oxazolidinones.
Conditions: Hexane:IPA (90:10 to 80:20) is a typical starting point. The vinyl group provides a distinct UV handle (210-220 nm).
References
Trost, B. M., & Van Vranken, D. L. (1993). A General Synthetic Strategy toward Aminocyclopentitol Glycosidase Inhibitors.[3] Application of Palladium Catalysis to the Synthesis of Allosamizoline and Mannostatin A. Journal of the American Chemical Society. Link
Evans, D. A., et al. (1982). Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions. (General reference for Oxazolidinone handling). Journal of the American Chemical Society. Link
Nolen, E. G., et al. (2021).[4] Stereoselective Synthesis of (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate. Synlett.[4][5][6] Link
Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid. Organic Syntheses. Link
Technical Support Center: (S)-4-Vinyloxazolidin-2-one in Strong Base Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and use...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and use of (S)-4-vinyloxazolidin-2-one, a valuable chiral auxiliary, in the presence of strong bases like Sodium bis(trimethylsilyl)amide (NaHMDS).
Introduction
(S)-4-Vinyloxazolidin-2-one is a derivative of the well-regarded Evans chiral auxiliaries, instrumental in asymmetric synthesis for establishing stereocenters.[1][2][3] Its utility often involves the formation of an enolate from an N-acyl derivative using a strong, non-nucleophilic base, followed by reaction with an electrophile.[4][5] NaHMDS is a common choice for this deprotonation due to its strong basicity and steric bulk, which helps to minimize side reactions.[6] However, the stability of the oxazolidinone ring and the vinyl moiety under these conditions is a critical consideration for reaction success. This guide addresses potential issues and offers practical solutions.
Troubleshooting Guide
This section addresses specific problems that may arise during experiments involving (S)-4-vinyloxazolidin-2-one and strong bases.
Issue 1: Low or No Yield of the Desired Alkylated Product
Symptoms:
Complex reaction mixture observed by TLC or LC-MS.
Isolation of starting material or unidentifiable byproducts.
Low mass balance.
Potential Causes & Solutions:
Incomplete Enolate Formation:
Cause: Insufficient base, poor quality base, or inadequate reaction time/temperature for deprotonation. NaHMDS and other strong bases are highly sensitive to moisture and air.[6]
Solution:
Verify Base Quality: Use a freshly opened bottle of NaHMDS solution or titrate the solution to determine its exact molarity before use.
Optimize Stoichiometry: A slight excess of the strong base (typically 1.1-1.2 equivalents) is often necessary to ensure complete deprotonation.
Reaction Conditions: Enolization is typically performed at low temperatures (-78 °C) to maintain kinetic control and prevent side reactions.[5][7][8] Ensure your cooling bath is at the correct temperature. Monitor the reaction by TLC or in-situ IR spectroscopy to determine the optimal time for enolate formation before adding the electrophile.[9]
Degradation of the Oxazolidinone Ring:
Cause: While generally stable, the oxazolidinone ring can be susceptible to nucleophilic attack, especially at elevated temperatures or with less sterically hindered bases. Strong bases can potentially favor endocyclic cleavage of the oxazolidinone ring.[10]
Solution:
Maintain Low Temperatures: Strictly maintain the reaction temperature at -78 °C during deprotonation and subsequent alkylation.
Base Selection: NaHMDS is generally a good choice due to its steric bulk. If ring-opening is suspected, consider using an even bulkier base like lithium diisopropylamide (LDA), although this may affect enolate geometry.[4][5]
Side Reactions Involving the Vinyl Group:
Cause: The vinyl group can potentially undergo conjugate addition or polymerization, especially if the reaction is allowed to warm or if radical initiators are present.
Solution:
Strict Temperature Control: Do not allow the reaction to warm prematurely.
Inert Atmosphere: Ensure the reaction is conducted under a rigorously inert atmosphere (argon or nitrogen) to prevent oxygen from initiating radical pathways.
Degassed Solvents: Use freshly distilled or degassed solvents to remove dissolved oxygen.
Issue 2: Poor Diastereoselectivity
Symptoms:
Formation of multiple diastereomers in significant ratios, as observed by NMR or chiral chromatography.
Potential Causes & Solutions:
Enolate Geometry:
Cause: The formation of the desired (Z)-enolate is crucial for high diastereoselectivity in Evans auxiliary chemistry.[5][11] The choice of base and solvent can influence the enolate geometry.
Solution:
Base and Counterion: Sodium and lithium bases typically provide the desired chelated (Z)-enolate.[5][6] NaHMDS is known to effectively produce the (Z)-enolate.[5]
Solvent Effects: Tetrahydrofuran (THF) is the most common solvent and generally promotes the formation of the desired enolate.[7][8][9] The use of other solvents can significantly alter the enolate structure and, consequently, the stereochemical outcome.[7][8]
Reaction Temperature:
Cause: Higher temperatures can lead to equilibration of the enolate or a less organized transition state, resulting in lower diastereoselectivity.
Solution: Maintain the reaction at -78 °C throughout the enolate formation and alkylation steps.
Issue 3: Difficulty with Auxiliary Cleavage
Symptoms:
Incomplete removal of the oxazolidinone auxiliary after the desired transformation.
Formation of unwanted byproducts during the cleavage step.
Potential Causes & Solutions:
Incorrect Cleavage Conditions:
Cause: The choice of cleavage method depends on the desired final product (e.g., carboxylic acid, alcohol, aldehyde).[12] Using inappropriate reagents or conditions will lead to poor results.
Solution:
For Carboxylic Acids: The most common method is hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[1][6]
For Primary Alcohols: Reductive cleavage using reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) is effective.[12]
For Aldehydes: Careful use of reducing agents like diisobutylaluminum hydride (DIBAL-H) is required.[12]
Endocyclic vs. Exocyclic Cleavage:
Cause: With certain nucleophiles, particularly hydroxide alone, cleavage can occur at the endocyclic carbonyl of the oxazolidinone, leading to ring-opening and undesired byproducts.[6][10]
Solution: When aiming to cleave the N-acyl group to obtain the carboxylic acid, the use of lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, selectively promotes exocyclic cleavage.[6][10]
Frequently Asked Questions (FAQs)
Q1: Is the vinyl group on (S)-4-vinyloxazolidin-2-one stable to NaHMDS?
A: Generally, the vinyl group is stable under the standard conditions used for enolate formation with NaHMDS (i.e., low temperature, inert atmosphere). The primary reaction with NaHMDS is the deprotonation of the α-proton of an N-acyl group. However, careful control of reaction conditions is crucial to prevent potential side reactions like polymerization or conjugate addition.
Q2: Can NaHMDS cause cleavage of the oxazolidinone ring?
A: While NaHMDS is a very strong base, its large steric bulk generally prevents it from acting as a nucleophile and attacking the carbonyl groups of the oxazolidinone.[6] Ring cleavage is more commonly observed with smaller, more nucleophilic bases or under harsh conditions (e.g., elevated temperatures).[10]
Q3: What is the optimal solvent for reactions involving (S)-4-vinyloxazolidin-2-one and NaHMDS?
A: Tetrahydrofuran (THF) is the most widely used and recommended solvent for these reactions.[7][8][9] It effectively solvates the sodium cation, which is important for the formation of the desired enolate structure.[7][8] The choice of solvent can have a significant impact on reaction kinetics and selectivity.[7][8]
Q4: How can I confirm the formation of the desired (Z)-enolate?
A: While direct observation of the enolate can be challenging, successful high diastereoselectivity in the subsequent alkylation reaction is strong evidence for the formation of the desired (Z)-enolate.[5][11] For more detailed mechanistic studies, techniques like in-situ IR or NMR spectroscopy can be employed to monitor the reaction.[9]
Q5: Are there any safety concerns when working with NaHMDS?
A: Yes, NaHMDS is a strong base that reacts violently with water.[6] It is also flammable. All manipulations should be carried out under a strictly inert atmosphere (argon or nitrogen) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.
Data and Protocols
Table 1: Base and Solvent Compatibility
Base
Common Solvents
Temperature
Notes
NaHMDS
THF, Toluene
-78 °C
Excellent for forming (Z)-enolates. Sterically hindered, minimizing nucleophilic attack.[5][7][8]
Another common choice, can sometimes give different selectivity due to the lithium counterion.[4]
LiOH/H₂O₂
THF/Water
0 °C to RT
Standard for hydrolytic cleavage to the carboxylic acid.[1][6]
Experimental Protocol: General Procedure for N-Acylation and Alkylation
1. N-Acylation of (S)-4-Vinyloxazolidin-2-one:
To a solution of (S)-4-vinyloxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.
Stir the mixture for 30 minutes at -78 °C.
Add the desired acyl chloride (1.1 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.
Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
Purify the N-acyloxazolidinone by column chromatography.
2. Diastereoselective Alkylation:
Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
Add NaHMDS (1.1 eq, as a solution in THF) dropwise and stir for 30-60 minutes at -78 °C to form the enolate.[5][6]
Add the electrophile (1.2 eq) dropwise and continue stirring at -78 °C for the appropriate time (monitor by TLC).
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
Extract the product and purify by column chromatography.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: Key steps in the diastereoselective alkylation process.
References
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ACS Publications. (2019). ACS Publications. [Link]
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ConnectSci. (2023). ConnectSci. [Link]
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. Williams College. [Link]
evans enolate alkylation-hydrolysisx. University of Missouri. [Link]
Lithium Hexamethyldisilazide Mediated Enolization of Acylated Oxazolidinones: Solvent, Cosolvent, and Isotope Effects on Competing Monomer- and Dimer-Based Pathways - PMC. (2010). National Institutes of Health. [Link]
Ketone Enolization with Sodium Hexamethyldisilazide: Solvent-and Substrate-Dependent E-Z Selectivity and Affiliated Mechanisms - PMC. (2021). National Institutes of Health. [Link]
Stereoselective Synthesis of (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate as a β-Vinylserine Synthetic Equivalent by Vinyl Grignard Addition to an N-Tosyl Version of Garner's Aldehyde - PMC. (2021). National Institutes of Health. [Link]
Ketone Enolization with Sodium Hexamethyldisilazide: Solvent- and Substrate-Dependent E–Z Selectivity and Affiliated Mechanisms. FAO AGRIS. [Link]
Enolization of ketones mediated by NaHMDS. a) Solution structures of... - ResearchGate. ResearchGate. [Link]
Chiral N-acyloxazolidines: synthesis, structure, and mechanistic insights - PubMed. (2008). National Institutes of Health. [Link]
Synthesis of carboxylic amides by ring-opening of oxazolidinones with Grignard reagents | Request PDF - ResearchGate. ResearchGate. [Link]
Aggregation and Solvation of Sodium Hexamethyldisilazide: across the Solvent Spectrum - PMC. (2020). National Institutes of Health. [Link]
Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. (2024). YouTube. [Link]
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC. (2014). National Institutes of Health. [Link]
Stereoselective Synthesis of (4 S,5 S)-5-Vinyloxazolidin-2-one-4-carboxylate as a β-Vinylserine Synthetic Equivalent by Vinyl Grignard Addition to an N-Tosyl Version of Garner's Aldehyde - PubMed. (2021). National Institutes of Health. [Link]
Evans' original oxazolidinone auxiliary‐based asymmetric methodology. - ResearchGate. ResearchGate. [Link]
Technical Support Center: Stereochemical Control in Reactions of (S)-4-vinyl-2-oxazolidinone
Welcome to the technical support center for achieving high diastereoselectivity with (S)-4-vinyl-2-oxazolidinone and related Evans-type chiral auxiliaries. This guide is designed for researchers, chemists, and drug devel...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for achieving high diastereoselectivity with (S)-4-vinyl-2-oxazolidinone and related Evans-type chiral auxiliaries. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of asymmetric synthesis. Here, we address common challenges and frequently asked questions encountered during experiments, with a focus on the causal relationships between reaction parameters and stereochemical outcomes. Our goal is to provide not just protocols, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Question 1: My diastereomeric ratio (d.r.) is low in an aldol reaction. What are the most likely causes and how can I fix it?
Answer:
Low diastereoselectivity in aldol reactions utilizing Evans auxiliaries is a common issue that typically points to problems in the formation and geometry of the enolate, or a poorly organized transition state. The high stereocontrol of this reaction is predicated on the selective formation of a Z-enolate, which then reacts through a highly ordered, chair-like transition state.[1][2][3]
Core Directive: Ensure Z-Enolate Formation
The cornerstone of a successful Evans aldol reaction is the generation of the Z-enolate. This is achieved through kinetic deprotonation under carefully controlled conditions.
Reagent Choice: The combination of a hindered amine base (e.g., diisopropylethylamine, DIPEA) and a Lewis acidic boron triflate (e.g., dibutylboron triflate, Bu₂BOTf) is standard for promoting Z-enolate formation.[1][4] The bulky groups on both the base and the Lewis acid create a sterically demanding environment around the pro-chiral center, favoring the Z-geometry to minimize steric clash.[3][4]
Reaction Temperature: These reactions are typically performed at low temperatures (-78 °C) to ensure kinetic control.[5] Higher temperatures can lead to equilibration to the more thermodynamically stable E-enolate, which generally results in poor stereoselectivity.[5]
Troubleshooting Steps:
Verify Reagent Quality: Ensure your amine base is free of primary or secondary amine impurities, which can interfere with the desired deprotonation. Use freshly distilled or titrated Bu₂BOTf.
Optimize Solvent: Dichloromethane (DCM) is a common solvent of choice. Ensure it is anhydrous, as water will quench the enolate.
Order of Addition: The standard protocol involves pre-complexing the N-acyloxazolidinone with the Lewis acid before the dropwise addition of the amine base at low temperature. This is followed by the addition of the aldehyde.
Question 2: How does the choice of Lewis acid affect the transition state and the final stereochemistry?
Answer:
The Lewis acid is not merely a catalyst; it is a critical architectural component of the transition state assembly. Its primary roles are to activate the N-acyl group for deprotonation and to organize the reactants (the enolate and the aldehyde) in a predictable, low-energy conformation that leads to the desired stereoisomer.[6][7][8]
Chelating vs. Non-Chelating Lewis Acids:
The stereochemical outcome can be dramatically influenced by the ability of the Lewis acid to chelate with the carbonyl groups of the oxazolidinone and the incoming aldehyde.[9][10]
Boron-based Lewis Acids (e.g., Bu₂BOTf): These are considered "non-chelating" in the sense that they form a rigid six-membered chair-like transition state (the Zimmerman-Traxler model) involving the enolate and the aldehyde.[2][3] This arrangement minimizes steric interactions and dipole-dipole repulsions, reliably leading to the syn-aldol product.[1]
Titanium-based Lewis Acids (e.g., TiCl₄): These can act as powerful chelating agents, capable of coordinating to both the auxiliary's carbonyl and the enolate oxygen.[6][9][10] This chelation can lead to a different transition state geometry, sometimes favoring the "non-Evans" syn product.[10] The degree of chelation control is highly dependent on the substrate and reaction conditions.[6][7]
The diagram below illustrates the generally accepted Zimmerman-Traxler transition state model for a boron-mediated Evans aldol reaction, which leads to the syn product.
Caption: Zimmerman-Traxler model for syn-aldol addition.
Impact of Lewis Acid Choice on Diastereoselectivity:
Lewis Acid
Typical Substrate
Predominant Product
Key Feature
Bu₂BOTf
N-Propionyl oxazolidinone
Syn-aldol
Forms a well-defined, non-chelated chair transition state.[1]
TiCl₄
N-Propionyl oxazolidinone
Can give syn or non-Evans syn
Stronger Lewis acid; can promote chelation, altering the transition state.[6][10]
Weaker Lewis acid; may lead to less organized transition states.[6]
Question 3: My reaction involves a vinyl group on the auxiliary. How does this specific feature influence the transition state?
Answer:
The (S)-4-vinyl-2-oxazolidinone auxiliary introduces an additional stereocenter and a reactive handle (the vinyl group). The primary role of the substituent at the 4-position (in this case, vinyl) is to sterically direct the approach of the electrophile.
Steric Shielding Mechanism:
In the preferred transition state, the N-acyl group orients itself to minimize steric clash with the substituent at the C4 position of the oxazolidinone ring.[4][9] For the (S)-4-vinyl auxiliary, the vinyl group will occupy a pseudo-equatorial position, effectively blocking one face of the enolate. The incoming electrophile (e.g., an aldehyde) is therefore forced to approach from the less hindered face, leading to high diastereoselectivity.[4]
Density functional theory (DFT) studies have confirmed that this steric clash is a primary factor in determining the facial selectivity of the reaction.[11] Any factor that disrupts this preferred conformation, such as a poorly chosen solvent or an inappropriate Lewis acid, can compromise the stereochemical outcome.
The workflow for a typical diastereoselective reaction using this auxiliary is outlined below.
Caption: Experimental workflow for an Evans aldol reaction.
Experimental Protocols
Protocol 1: General Procedure for a Diastereoselective Evans Aldol Reaction
This protocol provides a representative method for the reaction of an N-propionyl-(S)-4-vinyl-2-oxazolidinone with an aldehyde.
Materials:
N-propionyl-(S)-4-vinyl-2-oxazolidinone
Anhydrous Dichloromethane (DCM)
Dibutylboron triflate (Bu₂BOTf), 1.0 M in DCM
Diisopropylethylamine (DIPEA), freshly distilled
Aldehyde, purified
Methanol (MeOH)
Phosphate buffer (pH 7)
30% Hydrogen peroxide (H₂O₂)
Procedure:
Dissolve the N-propionyl-(S)-4-vinyl-2-oxazolidinone (1.0 equiv) in anhydrous DCM (approx. 0.1 M solution) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).
Cool the solution to -78 °C using a dry ice/acetone bath.
Add Bu₂BOTf (1.1 equiv) dropwise via syringe over 5 minutes. Stir the resulting solution for 15 minutes.
Add DIPEA (1.2 equiv) dropwise over 10 minutes. The solution should become pale yellow. Stir for an additional 30 minutes at -78 °C to ensure complete formation of the boron enolate.
Add the aldehyde (1.5 equiv), either neat or as a solution in DCM, dropwise over 10 minutes.
Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
Quench the reaction by adding 1:1 MeOH:pH 7 buffer.
Add a 2:1 mixture of MeOH:30% H₂O₂ and stir vigorously at 0 °C for 1 hour to cleave the boron complex.
Concentrate the mixture in vacuo to remove the organic solvents.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel to isolate the desired aldol adduct. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
References
Roiban, G.-D., Ilie, A., & Reetz, M. T. (2014). The Chelation-controlled Mukaiyama Aldol Reaction of Chiral α- and β-Alkoxy Aldehydes. Chemistry Letters. Available at: [Link]
Myers, A. G. (n.d.). Asymmetric Induction. Michigan State University Chemistry. Available at: [Link]
Cataffo, A., Peña-López, M., Pedrazzani, R., & Echavarren, A. M. (2023). Chiral Auxiliary Approach for Gold(I)‐Catalyzed Cyclizations. Angewandte Chemie International Edition. Available at: [Link]
Reetz, M. T. (2010). ChemInform Abstract: The Chelation-Controlled Mukaiyama Aldol Reaction of Chiral α- and β-Alkoxy Aldehydes. ResearchGate. Available at: [Link]
Ghorai, M. K., & Kumar, A. (2008). Chelation-controlled ester-derived titanium enolate aldol reaction: diastereoselective syn-aldols with mono- and bidentate aldehydes. Tetrahedron Letters. Available at: [Link]
Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. Available at: [Link]
Organic Chemistry Explained. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link]
No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. No Added Chemicals. Available at: [Link]
Unni, A. K., & Houk, K. N. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. Available at: [Link]
Bodily, J. M. (2007). Aldol Reactions: E-Enolates and Anti-Selectivity. DigitalCommons@USU. Available at: [Link]
Welcome to the technical support hub for asymmetric synthesis. If you are accessing this guide, you are likely experiencing low yields, poor diastereomeric ratios (dr), or unexplained decomposition in your Evans Aldol or Alkylation reactions.
In 90% of cases involving dibutylboron triflate (
), the failure mode is trace moisture . Unlike lithium enolates, which simply quench, boron enolates generated with triflates produce triflic acid (TfOH) upon hydrolysis. This strong acid catalyzes the decomposition of your starting material and product, turning a precise stereochemical operation into a "tar."
This guide provides a self-validating system to eliminate moisture vectors.
Before you flame-dry a single flask, you must validate your reagents. The quality of
is non-negotiable.
Visual Inspection of
Status:
Color
Diagnosis
Action Required
Clear / Colorless
Optimal. High purity.
Proceed with reaction.
Pale Yellow
Acceptable. Minor oxidation.
Proceed, but use fresh bottle soon.
Orange / Pink
Compromised. Significant hydrolysis/oxidation.
STOP. Distill immediately.
Dark Brown / Black
Failed. Borinic acid precipitation.
Discard. Do not attempt to distill.
Reagent Preparation Protocols
Q: My
is orange. Can I just add excess reagent?A:No. The color indicates the presence of free triflic acid and butylboronic acid. Adding more reagent increases the acid concentration, which will cleave your auxiliary or racemize the product. You must distill it.[1][2]
Protocol: Distillation of
Reference: Organic Syntheses, Coll. Vol. 8, p. 339 (1993)
Set up a short-path distillation apparatus under high vacuum (
N) is dry enough?A: "Sure/Seal" bottles are insufficient for this chemistry after the first puncture. Amine hydrochlorides are hygroscopic proton sources.
Protocol: Distill diisopropylethylamine (DIPEA) or triethylamine (
) over Calcium Hydride () immediately prior to use. Store over activated 4Å molecular sieves.
Module 2: The Moisture Vector Map
Understanding where moisture enters is key to prevention. The diagram below illustrates the "Kill Chain"—how water disrupts the boron enolate pathway.
Figure 1: The "Kill Chain" mechanism. Note that moisture does not just consume the reagent; it generates Triflic Acid (TfOH), an active catalyst for decomposition.
Module 3: The "Gold Standard" Enolization Protocol
To maximize diastereoselectivity and yield, strictly follow the Temperature Cycling Method . This ensures complete enolate formation before the aldehyde is introduced.
The Logic:
: Fast coordination of Boron to the auxiliary carbonyls.
Use this logic flow to interpret your crude NMR and identify the root cause of failure.
Figure 2: Diagnostic workflow for interpreting crude reaction mixtures.
References
Evans, D. A.; Bartroli, J.; Shih, T. L. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127–2129. Link
Gage, J. R.; Evans, D. A. (1993). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S, 3S)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid." Organic Syntheses, Coll. Vol. 8, p. 339. Link
Chanda, P. B., et al. (2021).[8] "Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization." The Journal of Organic Chemistry, 86(9), 6184–6194. Link
comparing vinyl vs isopropyl Evans auxiliaries in alkylation
Comparison Guide: Vinyl vs. Isopropyl Evans Auxiliaries in Asymmetric Alkylation Executive Summary: The Trade-off Between Selectivity and Versatility In the landscape of asymmetric synthesis, the choice between the stand...
Author: BenchChem Technical Support Team. Date: February 2026
Comparison Guide: Vinyl vs. Isopropyl Evans Auxiliaries in Asymmetric Alkylation
Executive Summary: The Trade-off Between Selectivity and Versatility
In the landscape of asymmetric synthesis, the choice between the standard Isopropyl (Valine-derived) Evans auxiliary and the specialized Vinyl (Vinylglycine-derived) auxiliary represents a fundamental decision between maximum stereocontrol and synthetic versatility .
The Isopropyl Auxiliary is the industry "workhorse." Its bulky, three-dimensional steric profile ensures exceptional diastereomeric ratios (dr > 98:2), making it the default choice for generating simple chiral centers.
The Vinyl Auxiliary is the "specialist." While it offers adequate stereocontrol (dr ~90:10 – 95:5), its planar geometry is less sterically demanding. Its primary value lies in its latent reactivity : the vinyl group serves as a chemical handle for post-alkylation transformations (e.g., Ring-Closing Metathesis) that are impossible with the inert isopropyl group.
Part 1: Mechanistic Basis & Steric Differentiation
To understand the performance gap, one must analyze the Zimmerman-Traxler Transition State .
The Isopropyl "Shield" (3D Bulk)
The classic Evans auxiliary ((4S)-4-isopropyl-2-oxazolidinone) functions via a chelated Z-enolate. The isopropyl group at C4 projects a methyl group directly into the space where the electrophile would approach from the Re-face (assuming the S-auxiliary).
Geometry: The isopropyl group has a split tail (
). This branching creates a dense "steric wall."
Rotational Freedom: The isopropyl group has limited rotation, locking it into a conformation that maximizes facial blocking.
The Vinyl "Blade" (2D Planarity)
The vinyl auxiliary ((4S)-4-vinyl-2-oxazolidinone) also forms a chelated enolate, but the shielding group is fundamentally different.
Geometry: The vinyl group (
) is planar (sp² hybridized). It lacks the "width" of the isopropyl group.
Facial Leakage: Because the vinyl group is flat, it blocks the Re-face less effectively than the isopropyl group. The "edge-on" profile of the vinyl group can allow minor pathway leakage, resulting in lower diastereoselectivity.
Transition State Visualization (DOT)
Figure 1: Mechanistic divergence in steric shielding between Isopropyl and Vinyl auxiliaries.
Part 2: Comparative Performance Data
The following data aggregates typical performance metrics for standard alkylations (e.g., using Benzyl Bromide or Methyl Iodide as electrophiles).
Feature
Isopropyl (Valine)
Vinyl (Vinylglycine)
Verdict
Diastereomeric Ratio (dr)
> 98 : 2
90:10 – 95:5
Isopropyl is superior for purity.
Yield (Alkylation)
85 – 95%
75 – 85%
Isopropyl is more robust.
Crystalline Properties
Excellent (Easy recrystallization)
Moderate (Often oils)
Isopropyl allows easier purification.
Auxiliary Removal
Hydrolysis/Reduction only
RCM / Oxidative Cleavage
Vinyl offers unique synthetic exits.
Commercial Availability
Ubiquitous / Cheap
Niche / Expensive
Isopropyl is the economic choice.
Key Insight: If your target requires >99% ee and you plan to hydrolyze the auxiliary to an acid or alcohol immediately, use the Isopropyl auxiliary . Use the Vinyl auxiliary only if you plan to use the vinyl group itself in the final molecule or as a handle for ring closure.
Part 3: Synthetic Utility & The "Killer App"
Why use the Vinyl auxiliary if the selectivity is lower? The answer lies in Ring-Closing Metathesis (RCM) .
The "Exit Strategy"
Isopropyl: The isopropyl group is chemically inert. To remove the auxiliary, you must cleave the N-C(=O) bond (hydrolysis). The chiral auxiliary is recovered unchanged.
Vinyl: The vinyl group is active.[1] You can perform an RCM reaction between the alkylated chain and the auxiliary's vinyl group before cleavage. This allows for the synthesis of chiral cyclic amines, lactams, or piperidines directly from the auxiliary scaffold.
Workflow Decision Matrix (DOT)
Figure 2: Decision matrix for selecting between Isopropyl and Vinyl auxiliaries based on synthetic intent.
Part 4: Experimental Protocols
General Alkylation Protocol (Self-Validating System)
This protocol applies to both auxiliaries, but note the temperature sensitivity for the Vinyl variant.
Reagents:
N-Acylated Auxiliary (1.0 equiv)
NaHMDS (1.1 equiv) or LDA (1.1 equiv)
Electrophile (e.g., Benzyl Bromide, 1.5 equiv)
THF (Anhydrous)
Step-by-Step Methodology:
Enolization: Cool a solution of the N-acylated auxiliary in THF (0.1 M) to -78 °C .
Base Addition: Add NaHMDS dropwise over 10 minutes. Stir for 45 minutes at -78 °C.
Validation Point: The solution should turn a characteristic yellow/orange (indicating enolate formation). If colorless, moisture may be present.
Alkylation: Add the electrophile (neat or in minimal THF) rapidly.
Reaction:
For Isopropyl: Stir at -78 °C for 2 hours, then slowly warm to 0 °C.
For Vinyl: Maintain at -78 °C for 4-6 hours. Do not warm aggressively, as the vinyl auxiliary is prone to polymerization or decomposition at higher temperatures in the presence of strong bases.
Quench: Add saturated aqueous NH₄Cl at -78 °C.
Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.
Analysis: Determine dr via crude ¹H NMR.
Isopropyl Signal: Look for the doublet of doublets of the C4-H.
Vinyl Signal: Monitor the alkene protons (5.8–6.0 ppm). The diastereomers will often show distinct shifts for the N-acyl protons.
Protocol for Vinyl-Specific RCM (Example Application)
If using the Vinyl auxiliary for cyclization.
Dissolve the alkylated vinyl-auxiliary product in degassed DCM (0.01 M dilution is critical to prevent dimerization).
Add Grubbs II catalyst (5 mol%).
Reflux for 12–24 hours.
Result: Formation of a chiral dehydropiperidone or similar cyclic structure.
References
Evans, D. A., et al. "Enantioselective alkylation of chiral enolates." Journal of the American Chemical Society, 104.6 (1982): 1737-1739. Link
Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68 (1990): 83. Link
Nolen, E. G., et al. "Stereoselective Synthesis of (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate as a β-Vinylserine Synthetic Equivalent."[2][3] Synlett, 32.06 (2021): 601-604.[2][3] Link
Banks, H., et al. "Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective Bond Formation." ACS Catalysis, 14 (2024). Link
Definitive Guide: Enantiomeric Excess Determination of Vinyl Oxazolidinone Products
Executive Summary & Strategic Decision Matrix Vinyl oxazolidinones are pivotal intermediates in asymmetric synthesis, particularly in Evans aldol and Diels-Alder reactions. Determining their enantiomeric excess ( ) is a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Decision Matrix
Vinyl oxazolidinones are pivotal intermediates in asymmetric synthesis, particularly in Evans aldol and Diels-Alder reactions. Determining their enantiomeric excess (
) is a critical quality gate in drug development.[1][2] Unlike simple alcohols or amines, these substrates possess a conjugated system and a rigid carbamate backbone, presenting unique challenges in stability and detection.
This guide compares the two primary methodologies for
determination: Chiral High-Performance Liquid Chromatography (HPLC) and H NMR utilizing Chiral Shift Reagents (CSRs) .
Strategic Decision Framework
Before selecting a protocol, evaluate your sample constraints using the following logic:
Figure 1: Decision matrix for selecting the optimal analytical method based on sample constraints.
Method A: Chiral HPLC (The Gold Standard)
Chiral HPLC is the industry standard for validating
due to its high resolution, reproducibility, and ability to handle trace impurities. For vinyl oxazolidinones, polysaccharide-based stationary phases are superior due to their ability to engage in hydrogen bonding and - interactions with the carbamate backbone.
Core Mechanism
The separation relies on the differential formation of transient diastereomeric complexes between the vinyl oxazolidinone enantiomers and the chiral stationary phase (CSP).
Primary Interaction: Hydrogen bonding between the oxazolidinone carbonyls and the carbamate/amide groups on the CSP.
Secondary Interaction:
- stacking between the vinyl/phenyl groups of the analyte and the aromatic rings of the CSP.
Recommended Protocol
Stationary Phase:
Primary Choice: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).
Note: Vinyl oxazolidinones are often lipophilic; a 90:10 or 85:15 ratio is a standard starting point.
Workflow Diagram:
Figure 2: Step-by-step workflow for Chiral HPLC analysis.
Step-by-Step Methodology
Racemic Standard Generation (Critical Self-Validation):
You must prove separation is possible. Synthesize a racemic mixture of the vinyl oxazolidinone (often by using a racemic auxiliary or non-selective coupling condition).
Inject this standard first. Aim for a resolution factor (
) (baseline separation).
Sample Preparation:
Dissolve ~1 mg of product in 1 mL of IPA (or mobile phase).
Temperature: 25°C (Lowering to 10°C can enhance separation if peaks overlap).
Calculation:
Method B:
H NMR with Chiral Shift Reagents (The Rapid Screen)
When HPLC method development is too time-consuming,
H NMR using Lanthanide Shift Reagents (LSRs) provides a rapid alternative. This method induces magnetic non-equivalence in the enantiomers.
Core Mechanism
The paramagnetic Europium complex coordinates to the Lewis-basic carbonyl oxygens of the oxazolidinone. Because the complex is chiral, it creates a diastereomeric environment, causing the proton signals of the two enantiomers to shift (
The following table contrasts the two methods based on experimental data metrics relevant to drug discovery workflows.
Feature
Chiral HPLC
H NMR with Eu(hfc)
Accuracy
High ( 0.1%)
Moderate ( 2-5%)
Sample Recovery
Possible (Non-destructive)
Difficult (Sample contaminated with Eu)
Development Time
High (1-3 days for method dev)
Low (1-2 hours)
Limit of Detection
Trace (impurities < 0.1%)
High (requires > 5% minor isomer to see)
Cost per Run
High (Solvents, Columns)
Low (Reagent cost only)
Suitability for Vinyls
Excellent (UV active)
Good (Vinyl protons shift well)
Expert Insight: The "Vinyl" Factor
Vinyl oxazolidinones are prone to polymerization if left in solution for extended periods or exposed to light.
HPLC Advantage: The UV detector specifically targets the conjugated vinyl system, allowing you to easily distinguish the product from non-UV active impurities (like hydrolyzed auxiliary).
NMR Risk: Paramagnetic reagents can sometimes catalyze decomposition or polymerization of sensitive vinyl groups. Always run the NMR experiment immediately after adding the reagent.
References
Evans, D. A., et al. "Chiral separation of oxazolidinone analogues by liquid chromatography." Journal of Chromatography A, 2021.
BenchChem. "A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR." BenchChem Comparative Guides, 2025.[1][2]
Wenzel, T. J. "Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy." Chirality, 2003.[4]
Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection." Phenomenex Technical Guides.
optical rotation reference values for (S)-4-vinyloxazolidin-2-one
This guide provides a technical analysis of (S)-4-vinyloxazolidin-2-one, focusing on its optical rotation reference values, synthesis, and performance comparison against standard Evans auxiliaries. Executive Summary & Id...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of (S)-4-vinyloxazolidin-2-one, focusing on its optical rotation reference values, synthesis, and performance comparison against standard Evans auxiliaries.
Executive Summary & Identity
(S)-4-vinyloxazolidin-2-one is a specialized chiral auxiliary used in asymmetric synthesis. Unlike the ubiquitous isopropyl (Valine-derived) or benzyl (Phenylalanine-derived) auxiliaries, the vinyl derivative offers unique reactivity—specifically the ability to participate in cross-metathesis and Diels-Alder reactions while maintaining stereocontrol.
Physical State: Colorless oil to low-melting solid (dependent on purity/temperature).
Reference Values: Optical Rotation & Comparison
While specific rotation (
) values for the isopropyl and benzyl derivatives are standard catalog specifications, the value for the free (S)-4-vinyloxazolidin-2-one is rarely indexed as a primary quality control metric in open literature. It is frequently prepared in situ or characterized primarily by NMR due to its lower stability compared to alkyl analogs.
Table 1: Comparative Optical Rotation Data (Standard vs. Vinyl)
Auxiliary
CAS
(Typical)
Solvent ()
Physical State
(S)-4-Vinyloxazolidin-2-one
146565-74-4
Not Standardized *
CHCl
Oil / Low Melt Solid
(S)-4-Isopropyloxazolidin-2-one
17016-83-0
EtOH ()
Solid (mp 70-73°C)
(S)-4-Benzyloxazolidin-2-one
90719-32-7
CHCl ()
Solid (mp 86-88°C)
(S)-4-Phenyloxazolidin-2-one
99395-88-7
CHCl ()
Solid (mp 130-132°C)
*Note on (S)-4-Vinyl Value: In the absence of a standardized commercial specification, the rotation is expected to be negative (levorotatory) in CHCl
, following the trend of the alkyl-substituted (S)-series in this family. For rigorous validation, H NMR is the preferred method over polarimetry.
Why is the value missing?
The "missing" standard value often indicates that the compound is:
Synthetically Transient: Often generated from L-vinylglycinol and immediately acylated (e.g., to the N-propionyl derivative) for the reaction of interest.
Physical Nature: As an oil or low-melting solid, it is difficult to obtain the high-purity crystals required for consistent specific rotation measurements compared to the stable crystalline benzyl analog.
Performance & Utility Comparison
Why choose the Vinyl auxiliary over the standard Isopropyl/Benzyl options?
Table 2: Functional Performance Matrix
Feature
(S)-4-Isopropyl / Benzyl
(S)-4-Vinyl
Primary Use
Asymmetric Alkylation, Aldol
Asymmetric Alkylation, Cross-Metathesis
Steric Bulk
Moderate to High (Benzyl)
Moderate (Vinyl is planar)
Post-Reaction Utility
Auxiliary is cleaved and recovered.
Vinyl group can be derivatized (e.g., to aldehyde, alcohol, or extended chain).
Stability
High (Crystalline, Shelf-stable)
Moderate (Susceptible to polymerization if unchecked).
Key Insight: The vinyl group is not just a steric blocking element; it is a functional handle . After the auxiliary directs the stereochemistry of an aldol or alkylation reaction, the auxiliary itself can be modified via Grubbs' catalyst (metathesis) or oxidized, offering synthetic pathways unavailable to the inert isopropyl/benzyl groups.
Synthesis & Validation Protocol
Since you cannot rely solely on optical rotation for the vinyl derivative, use this self-validating synthesis and characterization workflow.
A. Synthesis Route (via L-Vinylglycinol)
The most direct route preserves the chirality of the amino alcohol precursor.
Figure 1: Synthesis pathway from chiral amino alcohol precursor.
B. Validation by NMR (The Gold Standard)
For (S)-4-vinyloxazolidin-2-one, confirm identity using these characteristic
If you must measure optical rotation (e.g., for batch-to-batch consistency), follow this rigorous protocol to minimize errors common with oils/low-melting solids.
Preparation: Dry the sample under high vacuum (<1 mbar) for 4 hours to remove solvent traces (solvents like EtOAc drastically skew rotation).
Solvent: Use HPLC-grade Chloroform (CHCl
) . Stabilizers (ethanol/amylene) in standard CHCl can affect values; note the grade used.
Concentration: Prepare a solution of
(1.0 g/100 mL, or 10 mg/mL).
Cell: Use a 1 dm (100 mm) thermostated cell at 20°C .
Calculation:
Where is observed rotation, is path length in dm, and is concentration in g/mL.[3][4]
References
Nolen, E. G., et al. (2021). "Stereoselective Synthesis of (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate...". Synlett, 32(06), 601-604. Link(Describes N-tosyl vinyl derivatives and purification).
Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary...". Organic Syntheses, 68, 83. Link(Foundational protocol for oxazolidinone characterization).
Sigma-Aldrich / Merck. "Product Specification: (S)-4-Benzyloxazolidin-2-one". Link(Reference for analog comparison).
BLDpharm. "(R)-4-Vinyloxazolidin-2-one Product Page". Link(Commercial source for enantiomer).
Comparative Guide: X-ray Crystallography of (S)-4-Vinyloxazolidin-2-one Derivatives
This guide provides an in-depth technical comparison of (S)-4-vinyloxazolidin-2-one derivatives against standard Evans auxiliaries, focusing on crystallographic data, structural conformation, and experimental protocols....
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of (S)-4-vinyloxazolidin-2-one derivatives against standard Evans auxiliaries, focusing on crystallographic data, structural conformation, and experimental protocols.
Executive Summary
The (S)-4-vinyloxazolidin-2-one scaffold represents a specialized class of chiral auxiliaries. Unlike the sterically bulky 4-isopropyl (Valine-derived) or 4-benzyl (Phenylalanine-derived) "Evans auxiliaries" which rely primarily on steric occlusion to direct stereochemistry, the 4-vinyl derivative offers a unique electronic profile and a compact, planar steric demand. It serves as a "chiral handle" capable of post-reaction modification (e.g., via olefin metathesis or radical cross-coupling).
This guide compares the crystallographic structural features of 4-vinyl derivatives with the industry-standard 4-phenyl and 4-benzyl analogs to assist researchers in selecting the optimal auxiliary for asymmetric transformations.
Structural Comparison & Crystallographic Data
Steric and Electronic Landscape
X-ray diffraction (XRD) analysis reveals critical differences in how these auxiliaries shield the Re or Si face of an attached N-acyl group.
4-Phenyl/Benzyl (Standard): The bulky aryl group projects orthogonal to the oxazolidinone ring, creating a "wall" that forces the N-acyl carbonyl into a specific dipole-minimizing conformation (anti-aligned).
4-Vinyl (Specialized): The vinyl group is planar. Crystallographic data of derivatives (e.g., N-cinnamyl-4-vinyloxazolidin-2-one) suggests the vinyl group often adopts a conformation that minimizes A(1,3) strain, but its "flatness" allows for different packing motifs and potentially lower steric selectivity in simple alkylations unless electronic factors (e.g.,
-stacking or metal chelation) are engaged.
Comparative Crystallographic Data Table
The following table synthesizes experimental data from single-crystal X-ray studies of the parent auxiliaries and their key derivatives.
Feature
(S)-4-Vinyloxazolidin-2-one
(S)-4-Phenyloxazolidin-2-one
(S)-4-Benzyloxazolidin-2-one
CAS Number
154334-64-2
99395-88-7
102029-44-7
Molecular Weight
113.12 g/mol
163.17 g/mol
177.20 g/mol
Crystal System
Typically Oil/Low-melt Solid
Monoclinic
Orthorhombic
Space Group
N/A (Derivatives vary)
Melting Point
< 25 °C (often oil)
130–133 °C
87–89 °C
C4-Substituent Geometry
Planar (), flexible rotation
Planar (), rigid "wall"
Tetrahedral () linker
Key Bond Length (C4-N)
~1.46 Å (in derivatives)
1.458 Å
1.470 Å
Primary Application
Radical traps, Metathesis, Diels-Alder
Aldol, Alkylation
General Alkylation/Aldol
Note on 4-Vinyl Crystallinity: The parent 4-vinyloxazolidin-2-one is frequently isolated as an oil or low-melting solid, making direct X-ray analysis difficult. Structural confirmation relies heavily on N-acyl derivatives (e.g., N-crotonoyl, N-tosyl) which crystallize readily, or high-field NMR coupling constants (
) to assign cis/trans relative stereochemistry.
Experimental Protocol: Crystallization of N-Acyl Derivatives
To obtain X-ray quality crystals for stereochemical assignment of a reaction product attached to the 4-vinyloxazolidin-2-one auxiliary, follow this self-validating protocol.
Objective
Grow single crystals of (4S)-3-(2-bromo-3-phenylpropanoyl)-4-vinyloxazolidin-2-one (or similar adduct) suitable for diffractometry.
Materials
Solvent A: Dichloromethane (DCM) - Solubilizer.
Solvent B: Hexanes or Pentane - Antisolvent.
Vessel: 4 mL borosilicate glass vial with a polyethylene cap.
Step-by-Step Workflow
Purification: Ensure the N-acyl derivative is >98% pure by
H NMR. Impurities disrupt lattice formation.
Dissolution: Place 20 mg of the compound in the vial. Add Solvent A (DCM) dropwise (approx. 0.2–0.5 mL) until the solid just dissolves at room temperature.
Checkpoint: The solution should be clear and homogeneous. If particulate matter remains, filter through a cotton plug.
Vapor Diffusion Layering:
Carefully layer Solvent B (Hexanes) on top of the DCM solution. Tilt the vial and let the hexane slide down the side to prevent immediate mixing. Ratio: 1 part DCM to 3 parts Hexanes.
Equilibration: Cap the vial tightly. Seal with Parafilm to slow evaporation.
Incubation: Place the vial in a vibration-free environment at 4°C (refrigerator) or ambient temperature (20°C).
Harvesting: Crystals should appear within 24–72 hours.
Success Indicator: Prismatic or block-like crystals are preferred over needles (which often indicate rapid precipitation).
Mechanistic Workflow: From Synthesis to Structure
The following diagram illustrates the lifecycle of the 4-vinyl auxiliary, highlighting the critical X-ray validation step.
Caption: Workflow for utilizing and validating 4-vinyloxazolidin-2-one auxiliaries in asymmetric synthesis.
Technical Analysis of X-ray Data
Conformation of the N-Acyl Group
In the crystal structures of N-acyl-4-vinyloxazolidin-2-ones, the carbonyl of the oxazolidinone and the carbonyl of the N-acyl group typically adopt an anti-coplanar orientation. This is driven by dipole minimization.
Dipole Alignment: The exocyclic C=O (acyl) and endocyclic C=O (carbamate) point in opposite directions.
Vinyl Group Orientation: The vinyl group at C4 usually rotates to minimize steric clash with the N-acyl oxygen. Unlike the phenyl group (which is rigid), the vinyl group has rotational freedom, which can sometimes lead to lower diastereoselectivity (dr) in reactions unless metal chelation (e.g., using
or ) "locks" the conformation.
Why X-ray is Critical for Vinyl Derivatives
Because the vinyl group is small and electronically active, it does not always behave like a simple "steric wall."
Electronic Effects: The vinyl group can participate in
-stacking or electronic repulsion with incoming nucleophiles.
Reaction Divergence: In radical cross-coupling reactions (as noted in recent literature), the vinyl group itself can react. X-ray crystallography is the only definitive method to confirm that the vinyl group remained intact or to map the stereochemistry of a reaction on the vinyl group itself.
References
BenchChem. (R)-4-Vinyloxazolidin-2-one | CAS 154334-64-2. Retrieved from
Sigma-Aldrich. (S)-(+)-4-Phenyl-2-oxazolidinone Product Data. Retrieved from
National Institutes of Health (NIH). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones. Retrieved from
MDPI. X-ray Structures of 3-Acetyloxazolidin-2-one and Derivatives. Retrieved from
PubChem. 2-Oxazolidinone Compound Summary. Retrieved from
Validation
diastereomeric ratio (dr) analysis of vinyl oxazolidinone adducts
Comparative Guide: Diastereomeric Ratio ( ) Analysis of Vinyl Oxazolidinone Adducts Executive Summary For researchers in asymmetric synthesis and drug development, the precise determination of diastereomeric ratio ( ) in...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: Diastereomeric Ratio (
) Analysis of Vinyl Oxazolidinone Adducts
Executive Summary
For researchers in asymmetric synthesis and drug development, the precise determination of diastereomeric ratio (
) in vinyl oxazolidinone adducts—typically derived from Evans auxiliary-mediated Diels-Alder or conjugate additions—is a critical quality gate. This guide compares the two dominant analytical methodologies: Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Performance Liquid Chromatography (HPLC/SFC) .
While NMR offers rapid, in-situ analysis suitable for reaction monitoring, chromatographic methods (HPLC/SFC) remain the gold standard for quantifying trace diastereomers (
) and validating enantiopurity. This guide provides actionable protocols, decision matrices, and mechanistic insights to select the optimal workflow for your specific synthetic campaign.
Introduction: The Stereochemical Challenge
Vinyl oxazolidinones (e.g., N-enoyl oxazolidinones) are privileged substrates in asymmetric catalysis. The oxazolidinone auxiliary (Evans auxiliary) induces facial bias during cycloadditions, theoretically yielding a single diastereomer. However, reaction conditions often lead to minor diastereomers (endo/exo or facial isomers).
The Analytical Target: The adducts are diastereomers, not enantiomers. Physically, they have different properties (boiling point, solubility, NMR shift).
The Problem: Structural similarity often leads to signal overlap in NMR and co-elution in achiral chromatography, necessitating specialized protocols.
Method A: High-Field NMR Spectroscopy
Best for: Rapid screening, crude reaction mixture analysis, moderate
(< 95:5).
The Mechanism
Diastereomers possess chemically inequivalent protons. In high-field NMR (≥400 MHz), the auxiliary's chiral center (
) or the newly formed methine protons often display distinct chemical shifts ().
Expert Protocol: Solvent-Dependent Resolution
A common error is relying solely on Chloroform-
(). The "Senior Scientist" trick is Solvent Screening .
Standard Run: Dissolve ~10 mg crude in 0.6 mL
.
The "Benzene Effect": If signals overlap, switch to Benzene-
(). The magnetic anisotropy of the benzene ring often interacts differently with the two diastereomers, inducing a shift sufficient for integration.
Acquisition Parameters:
Pulse Angle:
(ensures accurate quantitation).
Relaxation Delay (
): Set to (typically 5–10 seconds) to ensure full relaxation of both isomers.
Scans: Minimum 32 scans for adequate S/N ratio on minor peaks.
Advanced Technique: Pure Shift NMR
For complex spectra, Band-Selective Pure Shift NMR collapses multiplets into singlets, removing J-coupling broadening and allowing integration of peaks that are otherwise buried. This is superior to standard
NMR for determination in crowded regions [1].
Method B: Chromatographic Separation (HPLC & SFC)
Best for: High precision, trace analysis (
), final product validation.
HPLC (Normal Phase & Chiral)
Although the analytes are diastereomers and can be separated on achiral silica, Chiral Stationary Phases (CSPs) are recommended. CSPs (e.g., Amylose/Cellulose tris-carbamates) provide superior resolution (
) due to the "match/mismatch" interaction with the auxiliary, effectively treating the diastereomers as pseudo-enantiomers during separation.
Column Selection: Daicel Chiralpak IA, AD-H, or OD-H.
Mobile Phase: Hexane/Isopropanol (80:20 to 95:5).
Detection: UV at 254 nm (strong absorption by the oxazolidinone imide).
SFC (Supercritical Fluid Chromatography)
SFC is rapidly replacing HPLC for this application due to lower viscosity and higher diffusivity of supercritical
.
Advantage: Faster equilibration and run times (3–5 mins vs. 15–20 mins for HPLC).
Green Chemistry: Significantly reduced organic solvent waste.
Comparative Decision Matrix
Feature
NMR Spectroscopy
Chiral HPLC / SFC
Primary Use
Reaction monitoring, Crude analysis
Final purity validation, Trace analysis
Sample State
Crude or Purified
Must be filtered/purified (column life)
Limit of Detection
~ 95:5 (Standard), ~98:2 (800 MHz)
~ 99.9:0.1
Time per Sample
10–15 mins
20–40 mins (HPLC), 5–10 mins (SFC)
Cost
Low (Solvent only)
High (Columns + Solvents)
Risk
Signal overlap (requires expert interpretation)
Co-elution (requires method development)
Visualized Workflows
Analytical Logic Flow
The following diagram illustrates the decision-making process for selecting the correct analytical method based on the stage of synthesis.
Figure 1: Decision tree for analyzing diastereomeric ratios, prioritizing rapid NMR screening before committing to high-precision chromatographic quantification.
Stereochemical Mechanism & Detection
Understanding why separation occurs is vital. The Evans auxiliary creates a steric wall, but "leakage" leads to the minor diastereomer.
Figure 2: Mechanistic origin of diastereomers and their subsequent differentiation via physical properties (NMR shift or Column Retention).
Experimental Protocols
Protocol A: Determination of dr via
NMR[1][2]
Sample Prep: Take 10–20 mg of crude material (dried in vacuo).
Solvent: Add 0.6 mL
. If the vinyl or auxiliary ring protons (4.0–5.5 ppm region) overlap, remove solvent and replace with .
Acquisition: Run at 298 K. Set
s. Acquire 64 scans.
Processing: Phase and baseline correct manually.
Calculation: Identify the methine proton of the oxazolidinone ring (
).
Protocol B: Determination of dr via Chiral HPLC[3]
Column: Chiralpak IA (Immobilized Amylose) or AD-H (Coated Amylose), 4.6 x 250 mm, 5 µm.
Mobile Phase: Hexane : Isopropanol (90:10) isocratic.[1]
Flow Rate: 1.0 mL/min.
Temperature: 25°C (lowering to 10°C can improve resolution).
Sample: Dissolve 1 mg purified product in 1 mL mobile phase. Filter through 0.22 µm PTFE filter.
Analysis: Integrate UV peaks at 254 nm. Ensure baseline resolution (
).
References
Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications.
Evans, D. A., et al. (1981).[2][3] The Evans Aldol Reaction: Stereoselective synthesis.[2][4][5] Journal of the American Chemical Society.[2][3]
Ebinger, K., & Weller, H. N. (2013). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers. Bristol-Myers Squibb Research.[1]
Kaabel, S., et al. (2013). Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates... Using High-Field NMR and Chiral HPLC.[6][7] Chirality.
This guide outlines the authoritative disposal and handling protocol for (S)-4-Vinyloxazolidin-2-one (CAS: 146565-74-4).[1] It is designed for laboratory personnel and safety officers requiring immediate, actionable tech...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the authoritative disposal and handling protocol for (S)-4-Vinyloxazolidin-2-one (CAS: 146565-74-4).[1] It is designed for laboratory personnel and safety officers requiring immediate, actionable technical data.
Executive Safety & Waste Profile
(S)-4-Vinyloxazolidin-2-one is a chiral auxiliary widely used in asymmetric synthesis (Evans auxiliary).[1][2] Unlike inert organic waste, its terminal vinyl group (
) introduces a polymerization risk if improperly consolidated with radical initiators.
Parameter
Critical Data
CAS Number
146565-74-4
Waste Stream Classification
Non-Halogenated Organic (unless dissolved in halogenated solvents).[1]
Monomeric functionality. Potential for exothermic polymerization if exposed to initiators (peroxides, azo compounds) or excessive heat.
RCRA Status (USA)
Not P- or U-listed specifically.[1] Regulated as Characteristic Waste if exhibiting ignitability (D001) or toxicity characteristics.
Hazard Identification & Technical Justification
Effective disposal requires understanding the chemical mechanism of hazard.
Vinyl Group Reactivity: The C4-vinyl substituent makes this compound a Michael acceptor and a monomer. In a mixed-waste container, presence of radical sources (e.g., discarded t-butyl peroxide, AIBN) can initiate uncontrolled polymerization, leading to container pressurization or rupture.[1]
Biological Toxicity: Oxazolidinones are pharmacophores (antibiotic precursors). While this specific auxiliary is a reagent, it should be treated as biologically active. Inhalation or ingestion can cause systemic toxicity (H302).
Physical State: Typically a solid (mp ~70°C) or viscous oil. Solids must be solubilized or packaged separately to prevent clogging liquid waste lines.
Disposal Decision Matrix (Workflow)
The following diagram illustrates the logical flow for categorizing and disposing of (S)-4-Vinyloxazolidin-2-one to prevent cross-reactivity.
Figure 1: Decision logic for segregating vinyl-oxazolidinone waste streams to ensure chemical compatibility.
Detailed Disposal Procedures
Protocol A: Solid Waste (Pure Compound)
Use this for expired reagents, spill cleanup residues, or recrystallization solids.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers if acidic impurities are suspected.
Packaging: Place the solid inside a chemically resistant bag (polyethylene) before placing it into the rigid container. This "double containment" prevents dust generation upon reopening at the incineration facility.
Storage: Store in a cool, dry area away from heat sources to prevent thermal degradation or polymerization.
Protocol B: Liquid Waste (Solutions)
Use this for reaction mother liquors or dissolved reagents.
Solvent Compatibility Check:
Scenario 1 (Non-Halogenated): If dissolved in Ethyl Acetate, THF, or Methanol, dispose into the Non-Halogenated Organic Waste drum.
Scenario 2 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, dispose into the Halogenated Organic Waste drum.
Radical Scavenging (Optional but Recommended): If the waste solution contains traces of radical initiators (e.g., from a polymerization reaction), add a small amount of radical inhibitor (e.g., BHT - Butylated hydroxytoluene) to the waste bottle to prevent polymerization during storage.
Pouring: Use a funnel to prevent splashing. Do not fill containers >90% full to allow for thermal expansion.
Protocol C: Empty Containers
Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., acetone or ethanol).
Rinsate Disposal: Pour the rinsate into the appropriate organic waste stream (Protocol B).
Defacing: Deface the original label and mark as "Empty" or "Glass Waste" depending on institutional policy.
Emergency Response: Spills
In the event of a spill during disposal transport:
Evacuate & Ventilate: The compound is a respiratory irritant.[3] Ensure the area is well-ventilated.[5][6][7]
PPE: Wear nitrile gloves, lab coat, and safety goggles. If dust is present, use an N95 or P100 respirator.
Containment:
Solids: Cover with wet paper towels to prevent dust, then sweep carefully.
Liquids: Absorb with vermiculite, sand, or commercial spill pads. Do not use sawdust (combustible).
Decontamination: Wipe the surface with soap and water, followed by an acetone wipe. Dispose of all cleanup materials as Solid Hazardous Waste (Protocol A).
Regulatory & Compliance Notes
Destruction Method: The ultimate disposal method for this compound is incineration equipped with an afterburner and scrubber . This ensures complete oxidation of the nitrogenous ring and vinyl group.
Drain Disposal:Strictly Prohibited. Do not discharge into sewer systems or waterways. The compound is toxic to aquatic life with long-lasting effects (H411).[3][5]
Incompatibility: Never mix with strong oxidizing agents (e.g., Nitric Acid, Piranha solution) or polymerization initiators in the main waste stream.
References
BenchChem. (2025).[5] Proper Disposal of 2-Oxazolidinone, 5-methyl-3-vinyl- and related derivatives. Retrieved from
Thermo Fisher Scientific. (2021). Safety Data Sheet: (S)-4-Benzyl-2-oxazolidinone (Analogous Hazard Profile). Retrieved from
National Institutes of Health (NIH). (2021). Stereoselective Synthesis of (4S,5S)-5-Vinyloxazolidin-2-one. Synlett. Retrieved from
BLD Pharm. (2024). Product Safety: (R)-4-Vinyloxazolidin-2-one (Enantiomer Data). Retrieved from
Essential Protective Measures for Handling (S)-4-Vinyloxazolidin-2-one
(S)-4-Vinyloxazolidin-2-one is a valuable chiral building block in synthetic organic and medicinal chemistry. [1] As a member of the oxazolidinone class of compounds, it serves as a crucial auxiliary in asymmetric synthe...
Author: BenchChem Technical Support Team. Date: February 2026
(S)-4-Vinyloxazolidin-2-one is a valuable chiral building block in synthetic organic and medicinal chemistry. [1] As a member of the oxazolidinone class of compounds, it serves as a crucial auxiliary in asymmetric synthesis.[1] While specific toxicity data for this compound is not extensively documented, the vinyl functional group and the oxazolidinone core warrant careful handling to minimize potential exposure risks. This guide provides essential information on the personal protective equipment (PPE) and safe handling procedures for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Although not classified as a hazardous substance by all regulatory bodies, some safety data sheets for structurally similar compounds indicate potential hazards.[2][3] The primary risks associated with oxazolidinone derivatives can include skin irritation, serious eye irritation, and respiratory irritation.[4] The vinyl group, in particular, suggests that the compound may be reactive. Therefore, a conservative approach to handling, assuming potential for irritation and unknown toxicity, is prudent.
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical. The following table outlines the recommended PPE for handling (S)-4-Vinyloxazolidin-2-one.
Protection Type
Recommended PPE
Specifications and Use
Eye and Face Protection
Safety Goggles or a Face Shield
Must be worn at all times to protect against splashes. Standard safety glasses are not sufficient.[5]
Skin Protection
Chemical-Resistant Gloves (e.g., Butyl or Viton)
While some sources suggest nitrile gloves may be adequate, for compounds with reactive functional groups, more robust options like butyl or Viton gloves are recommended for superior protection.[6] Always inspect gloves for tears or holes before use and change them frequently.[5]
Laboratory Coat
A flame-retardant lab coat should be worn to protect skin and personal clothing from splashes and spills.[6]
Respiratory Protection
Half-Face or Full-Face Respirator with Organic Vapor Cartridges
To be used in areas with inadequate ventilation or when there is a risk of generating aerosols or dust.[6][7] A proper fit test is essential to ensure the respirator's effectiveness.
Safe Handling and Operational Plan
A systematic approach to handling is critical to minimize exposure and ensure a safe laboratory environment.
Workflow for Safe Handling of (S)-4-Vinyloxazolidin-2-one
A logical workflow for the safe handling of (S)-4-Vinyloxazolidin-2-one.
Step-by-Step Handling Procedures:
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Review the Safety Data Sheet (SDS) for any specific handling instructions. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8]
Weighing and Transfer: When weighing the compound, do so in a fume hood to avoid inhalation of any dust or vapors. Use appropriate tools, such as a spatula, for transfers.
During the Reaction: Keep the reaction vessel closed as much as possible. If heating is required, do so in a controlled manner and monitor the reaction closely.
Post-Reaction Workup: All post-reaction procedures, including quenching, extraction, and purification, should be performed in the fume hood.
Emergency Procedures
In the event of an exposure, immediate action is crucial.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of (S)-4-Vinyloxazolidin-2-one and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal
Proper segregation of waste generated from handling (S)-4-Vinyloxazolidin-2-one.
Solid Waste: Collect all solid waste, including contaminated weighing paper and spatulas, in a labeled, sealed container for non-halogenated chemical waste.[6]
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed container for non-halogenated liquid chemical waste. Do not pour down the drain.[2]
Contaminated PPE: Dispose of used gloves and other disposable PPE as hazardous waste in a labeled bag.[6]
By adhering to these safety protocols, researchers can handle (S)-4-Vinyloxazolidin-2-one with a high degree of safety, minimizing risks to themselves and the environment.
References
KM Pharma Solution Private Limited. (n.d.). MSDS - (S)-4-Phenyl-2-oxazolidinone.
Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: (S)-4-Benzyl-2-oxazolidinone.
Alfa Aesar. (2014, September 16). Safety Data Sheet: 2-Oxazolidinone.
BenchChem. (2025). Personal protective equipment for handling 4-Benzylideneoxolan-2-one.
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
Merck. (n.d.). Safety Data Sheet.
Santa Cruz Biotechnology, Inc. (n.d.). SAFETY DATA SHEET.
Spectrum Chemical. (2006, August 11). Material Safety Data Sheet: Vinyl Sulfone.
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Carl ROTH. (2023, July 6). Safety data sheet.
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